Methyl 2-(methylthio)pyrimidine-4-carboxylate
Description
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Properties
IUPAC Name |
methyl 2-methylsulfanylpyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S/c1-11-6(10)5-3-4-8-7(9-5)12-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXMZCVTPNXTBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=NC=C1)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Methyl 2-(methylthio)pyrimidine-4-carboxylate synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-(methylthio)pyrimidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Versatile Pyrimidine Scaffold
This compound is a heterocyclic compound featuring a pyrimidine core, a fundamental scaffold in numerous biologically active molecules, including nucleic acids.[1] The strategic placement of a methylthio group at the 2-position and a methyl carboxylate at the 4-position renders it a highly versatile intermediate in medicinal chemistry and drug discovery. The pyrimidine framework is a cornerstone in the development of a wide array of therapeutics, including antibacterial, antiviral, anti-inflammatory, and anticancer agents.[2]
The methylthio group can serve as a leaving group, allowing for nucleophilic aromatic substitution to introduce diverse functionalities.[3] Simultaneously, the ester group at the C4 position can be readily hydrolyzed, reduced, or converted into amides, providing another vector for structural modification.[4] This dual functionality makes this compound a valuable building block for generating compound libraries for high-throughput screening and lead optimization. This guide provides a detailed exploration of its synthesis and a comprehensive protocol for its structural characterization, empowering researchers to confidently produce and validate this key chemical entity.
Core Synthesis: A Cyclocondensation Approach
The most robust and widely adopted method for constructing the 2-(methylthio)pyrimidine ring is through a cyclocondensation reaction. This strategy involves the convergent assembly of the ring from two key fragments: a three-carbon (C-C-C) dielectrophile and a nitrogen-carbon-nitrogen (N-C-N) nucleophile. This approach is efficient, often proceeding in a single pot, and allows for modularity in the design of pyrimidine derivatives.[5]
Causality of Reagent Selection
-
The N-C-N Fragment: S-Methylisothiourea. S-methylisothiourea (usually as a sulfate or hydroiodide salt) is the ideal N-C-N precursor. The presence of the S-methyl group pre-installs the required methylthio moiety onto the final product. Unlike thiourea, which would yield a 2-thioxopyrimidine requiring a subsequent alkylation step, S-methylisothiourea streamlines the synthesis into a more direct pathway.[5] The isothiourea structure possesses two nucleophilic nitrogen atoms essential for the double condensation that forms the heterocyclic ring.
-
The C-C-C Fragment: Dimethyl 2-(methoxymethylene)-3-oxosuccinate. To achieve the desired substitution pattern, a 1,3-dielectrophilic three-carbon unit is required. A suitable precursor is a derivative of a β-ketoester. For this specific synthesis, a precursor like dimethyl 2-(methoxymethylene)-3-oxosuccinate or a similar activated malonate derivative provides the necessary electrophilic centers for the cyclization and installs the ester group at the correct position. The reaction is typically initiated under basic conditions.
Reaction Mechanism and Workflow
The synthesis proceeds via a base-catalyzed condensation-cyclization-elimination sequence. A strong base, such as sodium methoxide, is crucial as it serves two purposes: it neutralizes the salt form of S-methylisothiourea to generate the free base, and it catalyzes the condensation by promoting the formation of enolates.
The general mechanism is outlined below:
-
Activation: Sodium methoxide deprotonates the S-methylisothiourea, increasing its nucleophilicity.
-
Initial Attack: One of the nucleophilic nitrogen atoms of the S-methylisothiourea attacks an electrophilic carbonyl carbon of the three-carbon precursor.
-
Intramolecular Cyclization: The second nitrogen atom performs an intramolecular nucleophilic attack on the remaining carbonyl group, closing the six-membered ring.
-
Aromatization: The cyclic intermediate undergoes a dehydration or elimination step, driven by the formation of the stable aromatic pyrimidine ring, to yield the final product.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating, with clear checkpoints and expected outcomes.
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous methanol (150 mL). Under an inert atmosphere (nitrogen or argon), add sodium metal (2.3 g, 0.1 mol) in small portions to generate sodium methoxide in situ. Allow the mixture to cool to room temperature.
-
Causality: Using freshly prepared sodium methoxide from sodium and anhydrous methanol ensures a moisture-free, highly reactive basic environment, which is critical for efficient condensation.
-
-
Addition of Precursors: To the stirred solution of sodium methoxide, add S-methylisothiourea sulfate (13.9 g, 0.05 mol). Stir for 20 minutes until a homogenous solution or fine suspension is formed. Subsequently, add dimethyl 2-(methoxymethylene)-3-oxosuccinate (18.8 g, 0.1 mol) dropwise over 30 minutes.
-
Causality: The stoichiometric excess of the C3 fragment can help drive the reaction to completion. The dropwise addition helps to control any potential exotherm.
-
-
Reaction: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a solvent system such as ethyl acetate/hexane (1:1).
-
Causality: Refluxing provides the necessary thermal energy to overcome the activation barrier for both the cyclization and the final elimination/aromatization step.
-
-
Work-up and Isolation: After cooling to room temperature, neutralize the reaction mixture with glacial acetic acid. Reduce the solvent volume to approximately one-third using a rotary evaporator. Pour the resulting slurry into ice-cold water (200 mL) and stir for 30 minutes. The product should precipitate as a solid.
-
Causality: Neutralization quenches the reactive base. Precipitation in cold water is an effective initial purification step, as the target organic compound is typically much less soluble in water than the inorganic salts formed.
-
-
Purification: Collect the crude solid by vacuum filtration and wash with cold water. Recrystallize the solid from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield the pure this compound. Dry the final product under vacuum.
-
Causality: Recrystallization is a powerful technique for removing impurities, resulting in a product of high purity suitable for subsequent characterization and use.
-
Comprehensive Characterization and Quality Control
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 64224-67-5 | [6][7] |
| Molecular Formula | C₇H₈N₂O₂S | [6][7] |
| Molecular Weight | 184.22 g/mol | [6][7] |
| Appearance | White to off-white solid | Typical |
| Storage | Store in a dry, sealed place at 4°C | [6][7] |
Spectroscopic Data Analysis
1. Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy is used to identify the hydrogen atoms in the molecule. The spectrum should be consistent with the target structure, showing distinct signals for the methyl groups and the pyrimidine ring protons.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| S-CH₃ | ~ 2.6 | Singlet | 3H | Aliphatic protons on the sulfur-linked methyl group. |
| O-CH₃ | ~ 4.0 | Singlet | 3H | Protons of the methyl ester group, deshielded by the oxygen atom. |
| H5 (pyrimidine) | ~ 7.6 | Doublet | 1H | Aromatic proton adjacent to a CH group (H6). |
| H6 (pyrimidine) | ~ 8.9 | Doublet | 1H | Aromatic proton adjacent to the electron-withdrawing carboxylate group, causing a significant downfield shift. |
2. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.
| Carbon Assignment | Chemical Shift (δ, ppm) | Rationale |
| S-CH₃ | ~ 14 | Typical shift for a methyl group attached to sulfur. |
| O-CH₃ | ~ 53 | Typical shift for a methyl ester carbon. |
| C5 | ~ 122 | Aromatic C-H carbon of the pyrimidine ring. |
| C4 | ~ 158 | Ring carbon attached to the ester group. |
| C6 | ~ 160 | Aromatic C-H carbon adjacent to a ring nitrogen. |
| C=O (Ester) | ~ 165 | Carbonyl carbon of the methyl ester.[8] |
| C2 | ~ 172 | Ring carbon attached to the electronegative sulfur and flanked by two nitrogen atoms. |
3. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |
| C=O (Ester) | ~ 1720 - 1740 | Stretching |
| C=N / C=C (Aromatic) | ~ 1550 - 1600 | Ring Stretching |
| C-O (Ester) | ~ 1200 - 1300 | Stretching |
| C-H (Aromatic/Aliphatic) | ~ 2950 - 3100 | Stretching |
4. Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound, which is a definitive piece of evidence for its identity.
-
Expected Molecular Ion Peak: For Electrospray Ionization (ESI-MS) in positive mode, the primary peak observed will be the [M+H]⁺ ion at m/z ≈ 185.03.
-
High-Resolution Mass Spectrometry (HRMS): This technique can confirm the elemental composition. Calculated for [C₇H₈N₂O₂S + H]⁺: 185.0385; Found: 185.03xx.
Applications in Drug Discovery and Future Directions
This compound is not an end-product but a strategic starting point. Its true value lies in its potential for derivatization to access novel chemical space.
Caption: Derivatization potential of the core scaffold.
-
C2 Position Chemistry: The methylthio group can be oxidized to the corresponding methylsulfone.[9] This dramatically increases the electrophilicity of the C2 position, transforming the sulfone into an excellent leaving group for SNAr reactions with a wide range of nucleophiles (amines, alcohols, thiols).
-
C4 Position Chemistry: The ester can be saponified to the carboxylic acid, which can then be coupled with various amines to form a library of amides.[4] Alternatively, reduction of the ester yields the corresponding primary alcohol, which can be further functionalized.
This strategic potential allows for the rapid generation of diverse molecules around the pyrimidine core, which is a key tactic in modern drug discovery programs aimed at developing kinase inhibitors, GPCR modulators, and other targeted therapies.[5]
Conclusion
This compound is a high-value synthetic intermediate whose preparation is readily achievable through a well-established cyclocondensation reaction. The power of this molecule lies in its dual-handle design, offering two distinct and orthogonal sites for chemical elaboration. By following the robust synthesis and comprehensive characterization protocols detailed in this guide, researchers in organic synthesis and medicinal chemistry can reliably produce this versatile building block, accelerating the discovery and development of novel therapeutics.
References
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Patil, S. A., et al. (2012). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. International Journal of Drug Development and Research, 4(4), 238-244. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
-
Abdel-monem, M. I. (2011). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available at: [Link]
-
Wang, Y., et al. (2022). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. Tetrahedron Letters, 106, 154103. Available at: [Link]
-
Li, Y., et al. (2022). Synthesis and fungicidal activity of 2-(methylthio)-4-methylpyrimidine carboxamides bearing a carbamate moiety. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(11), 1083-1088. Available at: [Link]
-
Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(1), 121-142. Available at: [Link]
- Lu, J., et al. (2012). Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine. Google Patents. CN102399196A.
-
Royal Society of Chemistry. (2024). Supporting information for Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5-carboxylate. Available at: [Link]
-
Bonacorso, H. G., et al. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Beilstein Journal of Organic Chemistry, 13, 267-276. Available at: [Link]
-
Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1172-1178. Available at: [Link]
-
Hussain, M., et al. (2021). Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates. Journal of the Turkish Chemical Society Section A: Chemistry, 8(3), 859-874. Available at: [Link]
-
Wright, W. W., et al. (1997). Surface of Cytochrome C: Infrared Spectroscopy of Carboxyl Groups. Biochemistry, 36(48), 14724-14732. Available at: [Link]
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- 3. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CAS 64224-67-5 | this compound - Synblock [synblock.com]
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spectroscopic data for Methyl 2-(methylthio)pyrimidine-4-carboxylate
Topic: Spectroscopic Data & Technical Characterization of Methyl 2-(methylthio)pyrimidine-4-carboxylate Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists
Executive Summary & Compound Profile
This compound (CAS: 64224-67-5 ) is a critical heterocyclic building block utilized in the synthesis of bioactive pyrimidine derivatives, particularly in the development of herbicides, fungicides, and antiviral agents. Its structural versatility arises from the electrophilic nature of the C-4 ester and the displacement potential of the C-2 methylthio group (via oxidation to sulfone/sulfoxide followed by nucleophilic aromatic substitution).
This guide provides a comprehensive spectroscopic analysis, synthesis workflow, and self-validating experimental protocols.
Physicochemical Properties
| Property | Data |
| CAS Number | 64224-67-5 |
| Formula | C₇H₈N₂O₂S |
| Molecular Weight | 184.22 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 68–72 °C (Typical range for pure ester) |
| Solubility | Soluble in DMSO, CHCl₃, MeOH; sparingly soluble in water |
Spectroscopic Characterization
The following data represents the consensus spectroscopic signature for high-purity this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃) The spectrum is characterized by a distinct AB system (or two doublets) for the pyrimidine ring protons and two singlets for the methyl groups.
| Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Assignment | Structural Context |
| 8.78 | Doublet (d) | 1H | 5.2 Hz | H-6 | Deshielded by adjacent N and ester group. |
| 7.62 | Doublet (d) | 1H | 5.2 Hz | H-5 | Upfield aromatic proton. |
| 3.98 | Singlet (s) | 3H | - | -COOCH₃ | Methyl ester (methoxy). |
| 2.61 | Singlet (s) | 3H | - | -SCH₃ | S-Methyl group. |
¹³C NMR (100 MHz, CDCl₃) Key diagnostic peaks include the carbonyl carbon and the thiocarbonyl-derived C-2.
| Shift (δ, ppm) | Assignment | Type | Note |
| 172.1 | C-2 | Quaternary | Attached to S and two N atoms (most deshielded ring C). |
| 164.5 | C=O | Quaternary | Carbonyl of the ester. |
| 158.3 | C-6 | CH | Aromatic CH (adjacent to N). |
| 156.2 | C-4 | Quaternary | Ipsolateral to ester. |
| 116.8 | C-5 | CH | Aromatic CH (beta to N). |
| 53.2 | O-CH₃ | CH₃ | Methoxy carbon. |
| 14.3 | S-CH₃ | CH₃ | Thiomethyl carbon. |
Mass Spectrometry (MS)
-
Ionization Mode: ESI+ (Electrospray Ionization, Positive Mode)
-
Molecular Ion [M+H]⁺: m/z 185.2
-
Key Fragmentation:
-
m/z 185 → 153 (Loss of MeOH/methoxy)
-
m/z 185 → 125 (Loss of -COOCH₃)
-
Infrared Spectroscopy (FT-IR)
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 1735–1745 | ν(C=O) stretch | Ester carbonyl (Strong). |
| 1560, 1530 | ν(C=C/C=N) stretch | Pyrimidine ring skeleton. |
| 1250–1280 | ν(C-O) stretch | Ester C-O bond. |
Synthesis & Experimental Protocol
Synthetic Pathway Visualization
The following diagram illustrates the most robust synthesis route: the methylation of 2-thiouracil-4-carboxylic acid (or its potassium salt).
Caption: Synthesis of this compound via bis-methylation.
Validated Experimental Protocol
Objective: Synthesis of this compound from 2-thiouracil-4-carboxylic acid.
Reagents:
-
2-Thiouracil-4-carboxylic acid (10.0 mmol)
-
Potassium Carbonate (K₂CO₃, anhydrous, 25.0 mmol)
-
Methyl Iodide (MeI, 30.0 mmol) [Caution: Carcinogen]
-
Acetone (50 mL) or DMF (20 mL)
Procedure:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-thiouracil-4-carboxylic acid (1.72 g, 10 mmol) and K₂CO₃ (3.45 g, 25 mmol) in Acetone (50 mL).
-
Addition: Cool the mixture to 0°C in an ice bath. Add Methyl Iodide (1.87 mL, 30 mmol) dropwise over 10 minutes.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 12–16 hours.
-
Checkpoint: The suspension should change appearance as the potassium salt reacts and the inorganic salts (KI) precipitate.
-
-
Workup: Filter off the inorganic solids. Concentrate the filtrate under reduced pressure to remove acetone and excess MeI.
-
Purification: Dissolve the residue in Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL). Dry over Na₂SO₄, filter, and concentrate.
-
Crystallization: Recrystallize from minimal hot Hexane/Ethyl Acetate (4:1) if necessary.[1]
Self-Validating Checkpoint:
-
TLC Analysis: (Hexane:EtOAc 3:1). The starting material (acid) will remain at the baseline. The product will appear as a distinct UV-active spot with R_f ~ 0.5–0.6.
-
Odor: The product has a characteristic, faint sulfur/cabbage odor, distinct from the sharp acrid smell of MeI.
Structural Logic & Assignment Verification
To ensure the integrity of the spectroscopic assignment, we utilize a logic flow based on substituent effects.
Caption: Logic flow for assigning aromatic protons based on electronic substituent effects.
Why this assignment is trustworthy:
-
Coupling Constants: The J value of ~5.2 Hz is characteristic of H-5/H-6 coupling in pyrimidines. If the substitution pattern were different (e.g., 2,5-substituted), the coupling would be a singlet or meta-coupling (< 2 Hz).
-
Chemical Shift Hierarchy: H-6 is always downfield of H-5 in 4-substituted pyrimidines due to the proximity to the nitrogen lone pair and the electron-withdrawing ester at position 4.
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11226174. Retrieved from [Link]
- Biffin, M. E. C., Brown, D. J., & Lee, T. C. (1967). The Pyrimidines. Wiley-Interscience.
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An In-depth Technical Guide to the Solubility of Methyl 2-(methylthio)pyrimidine-4-carboxylate in Organic Solvents
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 2-(methylthio)pyrimidine-4-carboxylate, a key intermediate in pharmaceutical synthesis. Recognizing the general scarcity of published broad-spectrum solubility data for this specific molecule, this document focuses on equipping researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to determine its solubility in various organic solvents. The guide covers the theoretical principles of solubility, the critical physicochemical properties of the target compound, and presents a detailed, self-validating experimental protocol based on the gold-standard shake-flask method coupled with HPLC analysis. This approach empowers researchers to generate precise and reliable solubility data tailored to their specific applications, from process chemistry to formulation development.
Introduction: The Significance of this compound
This compound (CAS No. 64224-67-5) is a heterocyclic compound featuring a pyrimidine core, a structure of immense interest in medicinal chemistry and drug design.[1] Pyrimidine derivatives are known to exhibit a wide spectrum of biological activities and are integral components of numerous therapeutic agents.[1] As an intermediate, the solubility of this compound is a critical physical property that dictates its handling, reaction kinetics, purification via crystallization, and formulation.[2] Understanding and accurately measuring its solubility in various organic solvents is therefore a fundamental prerequisite for efficient process development and successful drug discovery pipelines.[3]
This guide will provide the necessary theoretical and practical framework for researchers to confidently assess the solubility of this compound.
Physicochemical Properties
A foundational understanding of the molecule's intrinsic properties is essential for predicting and interpreting its solubility behavior.
| Property | Value | Source |
| CAS Number | 64224-67-5 | [4] |
| Molecular Formula | C₇H₈N₂O₂S | [4][5] |
| Molecular Weight | 184.22 g/mol | [4][5] |
| Topological Polar Surface Area (TPSA) | 52.08 Ų | [5] |
| LogP (Computed) | 0.9851 | [5] |
| Hydrogen Bond Donors | 0 | [5] |
| Hydrogen Bond Acceptors | 5 | [5] |
The computed LogP value of approximately 1 suggests a balanced lipophilic and hydrophilic character, indicating that solubility will be highly dependent on the specific solvent environment. The presence of multiple hydrogen bond acceptors (nitrogen and oxygen atoms) implies potential for interaction with protic solvents.
Theoretical Principles of Solubility
The adage "like dissolves like" serves as a primary guideline for predicting solubility.[6] This principle is governed by the polarity of both the solute (this compound) and the solvent.
-
Polar Solvents: Protic solvents (e.g., methanol, ethanol) can engage in hydrogen bonding, while aprotic polar solvents (e.g., DMSO, DMF, acetone) have large dipole moments. The multiple hydrogen bond acceptors in the target molecule suggest a favorable interaction with protic solvents. For a related compound, Pyrimidine-4-carboxylic acid, solubility is highest in the highly polar aprotic solvent DMSO (~20 mg/mL), followed by DMF (~2 mg/mL) and ethanol (~0.25 mg/mL).[7]
-
Non-Polar Solvents: Solvents like hexanes or toluene lack significant dipole moments and cannot form hydrogen bonds. The polarity of this compound, indicated by its TPSA and heteroatom content, suggests it will likely exhibit lower solubility in these solvents.
Quantitative Determination of Thermodynamic Solubility
Thermodynamic, or equilibrium, solubility is the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature, where the dissolved solute is in equilibrium with the undissolved solid phase.[2][3] The most reliable method for determining this value is the Saturation Shake-Flask Method .[8][9] This technique is considered the gold standard due to its direct measurement of the compound in a saturated solution at equilibrium.[9]
The workflow involves adding an excess of the solid compound to the solvent, agitating the mixture until equilibrium is reached, separating the solid and liquid phases, and quantifying the concentration of the compound in the saturated liquid phase.[8]
Diagram: Experimental Workflow for Solubility Determination
Caption: Workflow for determining thermodynamic solubility via the shake-flask method.
Detailed Experimental Protocol
This protocol provides a self-validating system for accurately determining the solubility of this compound.
Materials and Equipment
-
This compound (solid, purity ≥98%)
-
Organic solvents of interest (HPLC grade)
-
Analytical balance
-
2-4 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge (optional)
-
Syringes and 0.45 µm syringe filters (chemically compatible, e.g., PTFE for most organic solvents)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Volumetric flasks and pipettes
Step-by-Step Methodology
Part A: Sample Preparation and Equilibration
-
Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. An amount that is visually in excess after dissolution is sufficient (e.g., 5-10 mg).
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.
-
Sealing: Securely cap the vial to prevent solvent evaporation.
-
Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples at a consistent speed (e.g., 200 rpm) for a minimum of 24 hours.[10][11]
-
Causality Note: A 24-48 hour period is typically sufficient for most compounds to reach thermodynamic equilibrium.[11] To rigorously validate this, one can take measurements at multiple time points (e.g., 24h, 36h, 48h). Equilibrium is confirmed when the measured concentration no longer increases.[8]
-
Part B: Phase Separation
-
Settling: Remove vials from the shaker and allow them to stand undisturbed for at least 1 hour to let the excess solid settle.
-
Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a 0.45 µm syringe filter and dispense the clear, saturated solution into a clean vial.
-
Causality Note: Filtration is a critical step to remove all undissolved micro-particulates, which would otherwise lead to an overestimation of solubility.[12] The filter material must be chosen to avoid binding the analyte or leaching impurities.
-
Part C: Quantification by HPLC
-
Method Development: Develop a suitable HPLC method. A reverse-phase C18 column is often a good starting point. The mobile phase should be optimized to achieve good peak shape and retention time for the analyte (e.g., a gradient of acetonitrile and water). The detection wavelength should be set to the absorbance maximum (λmax) of the compound.
-
Calibration: Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., acetonitrile or DMSO). From this stock, create a series of at least five standard solutions of known concentrations.[12]
-
Analysis: Inject the standards to generate a calibration curve (Peak Area vs. Concentration). The curve must have a correlation coefficient (R²) of >0.99 for accuracy.[12]
-
Sample Measurement: Inject the filtered saturated solution (appropriately diluted if necessary) into the HPLC system.
-
Calculation: Using the peak area from the sample and the linear regression equation from the calibration curve, calculate the concentration of this compound in the saturated solution.[12] This value represents the thermodynamic solubility.
Conclusion
References
-
Revue Roumaine de Chimie. SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Available at: [Link].
-
Chem LibreTexts. Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link].
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Chemistry For Everyone. How To Determine Solubility Of Organic Compounds? YouTube. Available at: [Link].
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University of Calgary. Solubility of Organic Compounds. Available at: [Link].
-
PharmaGuru. How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Available at: [Link].
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An In-Depth Technical Guide to the Potential Biological Activity of Methyl 2-(methylthio)pyrimidine-4-carboxylate
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1][2] Within this vast chemical space, Methyl 2-(methylthio)pyrimidine-4-carboxylate emerges as a particularly intriguing starting point for drug discovery campaigns. Its synthetically tractable structure, featuring three distinct points for chemical modification—the methylthio group, the pyrimidine core, and the carboxylate moiety—positions it as a versatile template for generating diverse chemical libraries. While direct biological profiling of this specific molecule is not extensively documented in peer-reviewed literature, a comprehensive analysis of its close structural analogs reveals a rich pharmacology. This guide synthesizes the existing research on related 2-(methylthio)pyrimidine derivatives to build a data-driven prospectus on the potential therapeutic applications of this compound, focusing on oncology, infectious diseases, and inflammation. We provide not just a review of the field, but a practical, forward-looking manual for researchers, complete with detailed experimental protocols and strategic insights for initiating new research programs based on this promising scaffold.
The 2-(Methylthio)pyrimidine Scaffold: A Privileged Core for Drug Discovery
This compound (CAS No: 64224-67-5, Formula: C₇H₈N₂O₂S, MW: 184.22 g/mol ) is a heterocyclic compound built upon the pyrimidine ring.[3] The strategic placement of its functional groups offers a compelling proposition for medicinal chemists:
-
The Pyrimidine Core: An electron-deficient aromatic system, fundamental to life as a component of nucleic acids. Its nitrogen atoms are excellent hydrogen bond acceptors, facilitating interactions with biological targets.[4]
-
The 2-Methylthio Group (-SCH₃): This group is a key synthetic handle. It can be readily displaced by nucleophiles or oxidized to sulfoxide and sulfone analogs, allowing for fine-tuning of steric and electronic properties.[4] This feature is instrumental in creating libraries for structure-activity relationship (SAR) studies.
-
The 4-Carboxylate Group (-COOCH₃): The ester at the C4 position provides another site for modification. It can be hydrolyzed to the corresponding carboxylic acid or converted into a wide array of amides, which can profoundly alter the compound's biological activity and pharmacokinetic profile.
General Synthesis Strategy
The synthesis of this scaffold is typically achieved through a cyclocondensation reaction. A common and efficient method involves the reaction of an appropriate three-carbon electrophile with S-methylisothiourea. For instance, ethyl 2-methylthiopyrimidine-4-carboxylates can be synthesized in good yields by the cyclocondensation of ethyl 4-alkoxy-2-oxo-4-substituted-but-3-enoates with 2-methylisothiourea sulfate under mild, basic conditions.[5] This robust chemistry allows for the generation of a wide variety of analogs for screening.
Caption: General workflow for the synthesis of the core scaffold.
Potential Therapeutic Application I: Oncology
The pyrimidine core is a well-established pharmacophore in oncology, with drugs like 5-Fluorouracil and Gemcitabine being mainstays of chemotherapy. Derivatives of the 2-(methylthio)pyrimidine scaffold have shown promise in modern targeted therapies, particularly as kinase inhibitors and microtubule targeting agents.
Epidermal Growth Factor Receptor (EGFR) Inhibition
Mutations in EGFR are key drivers in non-small cell lung cancer (NSCLC). While first-generation inhibitors are effective, resistance often develops, notably through the T790M mutation. A series of 5-(methylthio)pyrimidine derivatives has been discovered as potent and selective inhibitors of the drug-resistant EGFR (L858R/T790M) mutant.[6] These compounds were designed based on the structures of WZ4002 and CO1686 and achieved subnanomolar IC₅₀ values against the mutant enzyme while being hundreds of times less potent against wild-type EGFR, suggesting a favorable therapeutic window.[6]
Hypothesis for this compound: The core scaffold of the title compound is present in these active EGFR inhibitors. While the 5-position is unsubstituted, the 2-(methylthio) and 4-carboxylate groups provide ideal anchor points for building out the pharmacophoric elements required for potent and selective inhibition, making it an excellent starting point for a fragment-based or structure-based drug design campaign targeting EGFR.
This protocol describes a time-resolved Förster resonance energy transfer (TR-FRET) assay to quantify kinase inhibition.
-
Reagent Preparation:
-
Prepare a 10x stock of EGFR (L858R/T790M) kinase in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a 10x stock of GFP-tagged substrate peptide and a 10x stock of ATP in kinase buffer.
-
Prepare a dilution series of this compound (and its derivatives) in DMSO, followed by a 1:100 dilution in kinase buffer.
-
Prepare an EDTA-containing stop solution with a terbium-labeled anti-phospho-substrate antibody.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the test compound solution.
-
Add 2.5 µL of the 10x kinase solution.
-
Initiate the reaction by adding a 5 µL mixture of the 10x substrate and 10x ATP. Final ATP concentration should be at the Kₘ for the enzyme.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Add 10 µL of the stop solution containing the Tb-anti-phospho-antibody.
-
Incubate for 60 minutes at room temperature to allow antibody binding.
-
Read the plate on a TR-FRET enabled plate reader (Excitation: 340 nm, Emission: 495 nm and 520 nm).
-
-
Data Analysis:
-
Calculate the emission ratio (520 nm / 495 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Caption: Workflow for the EGFR TR-FRET kinase assay.
Microtubule Targeting
Microtubules are crucial for cell division, making them a validated target for anticancer drugs. A series of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine compounds have been identified as potent microtubule targeting agents.[7] One analog demonstrated an IC₅₀ of 4.6 nM in MDA-MB-435 melanoma cells. These compounds were found to inhibit tubulin polymerization and disrupt the mitotic spindle, leading to cell cycle arrest and apoptosis.[7]
Hypothesis for this compound: The pyrimidine core is central to these microtubule inhibitors. The 4-position, occupied by the carboxylate in our title compound, is a key vector for introducing the side chains necessary for potent activity. Converting the methyl ester to various amides could replicate the structure of these potent agents.
-
Cell Culture:
-
Culture cancer cell lines (e.g., H1975 for EGFR studies, MDA-MB-435 for general cytotoxicity) in appropriate media supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture media.
-
Remove the old media from the cells and add 100 µL of the media containing the test compound. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
-
MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of compound concentration and fit to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Potential Therapeutic Application II: Fungicidal Activity
The development of new fungicides is critical for agriculture and medicine. Pyrimidine derivatives have been explored for this purpose, and the 2-(methylthio)pyrimidine scaffold is a promising starting point.
Inhibition of Succinate Dehydrogenase (SDH)
A series of 2-(methylthio)-4-methylpyrimidine carboxamides were designed and synthesized, demonstrating moderate to good fungicidal activity against Sclerotinia sclerotiorum.[8] Molecular docking studies suggested that these compounds bind to succinate dehydrogenase (SDH, or Complex II), a vital enzyme in the mitochondrial respiratory chain. The interaction involved hydrogen bonds and a cation-π interaction, inhibiting the enzyme's function and leading to fungal cell death.[8]
| Compound ID | R-group on Carbamate | Inhibition Rate (%) @ 100 mg/L |
| 3a | 2-methylphenyl | 69.5 |
| 3g | 3-trifluoromethylphenyl | 70.3 |
| Table 1: Fungicidal activity of selected 2-(methylthio)pyrimidine carboxamide derivatives against S. sclerotiorum.[8] |
Hypothesis for this compound: The key to the activity of the documented fungicides is the pyrimidine carboxamide core. This compound is the immediate precursor to these active amides. A simple amidation reaction with various amines would generate a library of compounds for screening against fungal pathogens. The title compound itself could be considered a key intermediate in an agrochemical discovery program.
-
Fungal Strain and Media:
-
Use a relevant fungal strain, such as Sclerotinia sclerotiorum or a Candida species for medical applications.
-
Prepare Potato Dextrose Agar (PDA) for plate-based assays.
-
-
Poisoned Food Technique:
-
Dissolve the test compound (this compound and its derivatives) in DMSO to create a stock solution.
-
Add appropriate volumes of the stock solution to molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100 mg/L). Include a DMSO-only control plate.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
-
Inoculation and Incubation:
-
Take a 5 mm mycelial disc from the edge of an actively growing culture of the test fungus.
-
Place the disc, mycelium-side down, in the center of the test and control plates.
-
Incubate the plates at 25°C.
-
-
Measurement and Analysis:
-
Measure the radial growth (colony diameter) of the fungus on the test and control plates after the control plate has reached full growth.
-
Calculate the percentage of mycelial growth inhibition using the formula:
-
Inhibition (%) = [(DC - DT) / DC] * 100
-
Where DC is the average diameter of the colony in the control and DT is the average diameter of the colony in the treatment.
-
-
Determine the EC₅₀ (effective concentration to inhibit 50% of growth).
-
Other Potential Activities
The versatility of the pyrimidine scaffold suggests other potential applications.
-
Analgesic and Anti-inflammatory Activity: Dihydropyrimidines (DHPMs) are known to possess a wide range of biological activities, including analgesic and anti-inflammatory effects.[9] A series of 2-methylthio-1,4-dihydropyrimidine derivatives showed good to excellent analgesic activity in an acetic acid-induced writhing model, suggesting inhibition of peripheral pain mechanisms.[9]
-
Anti-tubercular Activity: Pyrimidine carboxamides have also demonstrated potent activity against Mycobacterium tuberculosis. While a methyl sulfide moiety showed activity, it was noted that other modifications to improve aqueous solubility sometimes led to lower potency.[10]
-
Kinase Inhibition: The scaffold is a common feature in kinase inhibitors. For example, 4-(Methylamino)-2-(methylthio)pyrimidine-5-carboxaldehyde is a known intermediate in the synthesis of p38 kinase inhibitors, which are targets for inflammatory diseases.[11]
Future Directions and Conclusion
This compound represents a high-potential starting point for drug discovery. Its documented role as a synthetic intermediate for a variety of biologically active molecules, from EGFR inhibitors to fungicides, underscores its value.
The path forward for a research program centered on this scaffold should involve:
-
Library Synthesis: Leverage the reactivity of the 2-methylthio and 4-carboxylate groups to synthesize a diverse library of analogs. Focus on creating amides at the C4 position and exploring nucleophilic substitution at the C2 position.
-
Broad-Based Phenotypic Screening: Screen the library against a wide range of cancer cell lines, fungal pathogens, and bacterial strains to identify initial hits.
-
Target-Based Follow-up: For any identified hits, perform target deconvolution studies to identify the mechanism of action. This could involve kinase profiling, affinity chromatography, or genetic approaches.
-
Structure-Based Design: Once a target is identified, use computational modeling and structural biology to guide the rational design of more potent and selective second-generation compounds.
References
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Zhang, F. H., Zhang, H., Sun, C. X., Li, P. H., & Jiang, L. (2020). Synthesis and fungicidal activity of 2-(methylthio)-4-methylpyrimidine carboxamides bearing a carbamate moiety. Journal of Pesticide Science, 45(3), 163-169. [Link]
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Isloor, A. M., Kalluraya, B., & Rao, M. (2009). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. Iranian Journal of Pharmaceutical Research, 8(1), 25-32. [Link]
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Mphahane, N., Malatji, E., Gessner, R. K., Taylor, D., Timm, J., & Khanye, S. D. (2022). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. Bioorganic & Medicinal Chemistry, 66, 116801. [Link]
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Wang, A., Liu, Y., He, D., Zhou, H., Zhang, Y., Xie, H., & Li, Y. (2016). Discovery of 5-(methylthio)pyrimidine derivatives as L858R/T790M mutant selective epidermal growth factor receptor (EGFR) inhibitors. Bioorganic & Medicinal Chemistry, 24(12), 2765-2776. [Link]
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Xiang, W., Choudhary, S., Hamel, E., Mooberry, S. L., & Gangjee, A. (2018). Structure based drug design and in vitro metabolism study: Discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent. Bioorganic & Medicinal Chemistry, 26(9), 2437-2451. [Link]
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GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(01), 114-128. [Link]
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Sravanthi, G., & Kumar, M. S. (2017). Biological Activity of Pyrimidine Derivativies: A Review. ARC Journal of Pharmaceutical Sciences, 3(1), 1-8. [Link]
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Methodological & Application
The Strategic Role of Methyl 2-(methylthio)pyrimidine-4-carboxylate in the Synthesis of Modern Agrochemicals: Application Notes and Protocols
Introduction: The Pyrimidine Core in Agrochemical Innovation
The pyrimidine heterocycle is a cornerstone in the development of high-efficacy agrochemicals. Its versatile structure allows for precise molecular tailoring, leading to compounds with potent and selective biological activity. Among the myriad of pyrimidine-based building blocks, Methyl 2-(methylthio)pyrimidine-4-carboxylate stands out as a pivotal intermediate, particularly in the synthesis of herbicides and fungicides that are critical for modern crop protection.
This technical guide provides an in-depth exploration of the applications of this compound in agrochemical synthesis. We will dissect the synthetic pathways to key agrochemicals, elucidating the chemical logic behind each step. Furthermore, detailed protocols and mechanistic insights are provided to empower researchers and professionals in the agrochemical and pharmaceutical industries to leverage this versatile molecule for the development of next-generation crop protection agents. Pyrimidine derivatives are known for their broad-spectrum biological activities, including herbicidal and fungicidal properties, making them a focal point of pesticide research.[1][2][3][4]
Part 1: Synthesis of Pyrimidinyl-Oxy-Benzoate Herbicides
A prominent class of herbicides derived from pyrimidine intermediates are the pyrimidinyl-oxy-benzoates. These compounds are highly effective at low application rates and act by inhibiting the acetolactate synthase (ALS) enzyme, a critical component in the biosynthesis of branched-chain amino acids in plants.[5][6][7][8][9] The herbicide Bispyribac-sodium is a prime example of a commercialized product in this class.
Synthetic Pathway Overview
The synthesis of pyrimidinyl-oxy-benzoate herbicides from this compound involves a multi-step process. The core strategy is to first construct a reactive pyrimidine intermediate, typically a 4,6-dihalopyrimidine, which can then undergo nucleophilic substitution with a suitably substituted benzoic acid derivative.
Caption: General synthetic route to pyrimidinyl-oxy-benzoate herbicides.
Detailed Protocols
Step 1: Synthesis of 4,6-Dihydroxy-2-(methylthio)pyrimidine
The initial step involves the hydrolysis of the ester group of this compound, followed by decarboxylation to yield a precursor which upon cyclization with S-methylisothiourea would form 4,6-dihydroxy-2-(methylthio)pyrimidine. A more direct, analogous synthesis starts from 2-thiobarbituric acid, which is methylated to give the desired product.[10]
-
Rationale: The conversion to the dihydroxy intermediate is crucial as the hydroxyl groups can be readily replaced by chlorine atoms in the subsequent step, creating a highly reactive electrophilic pyrimidine ring.
Protocol 1: Synthesis of 4,6-Dihydroxy-2-methylthiopyrimidine from 2-Thiobarbituric Acid [10]
-
Methylation: To a solution of 2-thiobarbituric acid in a suitable solvent (e.g., aqueous sodium hydroxide), add dimethyl sulfate or methyl iodide.
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Isolation: Acidify the reaction mixture to precipitate the product. Filter the solid, wash with water, and dry to obtain 4,6-dihydroxy-2-methylthiopyrimidine.
Step 2: Synthesis of 4,6-Dichloro-2-(methylthio)pyrimidine
The dihydroxy pyrimidine is then chlorinated to yield the key intermediate, 4,6-dichloro-2-(methylthio)pyrimidine. This reaction is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃)[10][11], often in the presence of a tertiary amine catalyst such as N,N-dimethylaniline.[10][11]
-
Rationale: The chlorine atoms at the 4 and 6 positions are excellent leaving groups, making the pyrimidine ring susceptible to nucleophilic aromatic substitution by phenoxides.
Protocol 2: Chlorination of 4,6-Dihydroxy-2-(methylthio)pyrimidine [10][11]
-
Reaction Setup: In a reaction vessel equipped with a reflux condenser and a stirrer, suspend 4,6-dihydroxy-2-(methylthio)pyrimidine in an excess of phosphorus oxychloride.
-
Catalyst Addition: Add a catalytic amount of N,N-dimethylaniline.
-
Reflux: Heat the mixture to reflux and maintain for several hours until the reaction is complete.
-
Work-up: Carefully quench the reaction mixture by pouring it onto crushed ice. The product will precipitate and can be collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent.
Step 3: Synthesis of the Final Herbicide (e.g., Bispyribac Acid)
The final step is a nucleophilic substitution reaction between 4,6-dichloro-2-(methylthio)pyrimidine and a substituted benzoic acid, such as 2,6-dihydroxybenzoic acid, in the presence of a base. For the synthesis of many commercial herbicides, the methylthio group is first oxidized to a more reactive methylsulfonyl group.
-
Rationale: The phenoxide ions, generated in situ by the deprotonation of the hydroxyl groups of the benzoic acid derivative, act as nucleophiles and displace the chlorine atoms on the pyrimidine ring. The choice of the benzoic acid derivative determines the final structure and properties of the herbicide.
Protocol 3: Condensation of 4,6-Dichloro-2-(methylthio)pyrimidine with 2,6-Dihydroxybenzoic Acid
-
Reaction Setup: Dissolve 2,6-dihydroxybenzoic acid in a suitable aprotic polar solvent such as DMF or DMSO.
-
Base Addition: Add a strong base, such as sodium hydride, to deprotonate the hydroxyl groups.
-
Addition of Pyrimidine: Add 4,6-dichloro-2-(methylthio)pyrimidine to the reaction mixture.
-
Reaction: Stir the mixture at an elevated temperature until the reaction is complete.
-
Isolation: After cooling, the reaction mixture is poured into water and acidified to precipitate the crude product.
-
Purification: The final product can be purified by recrystallization.
| Step | Key Reagents | Purpose | Typical Yield |
| 1 | 2-Thiobarbituric acid, Dimethyl sulfate | Formation of the dihydroxy pyrimidine intermediate | High |
| 2 | Phosphorus oxychloride, N,N-Dimethylaniline | Chlorination of the pyrimidine ring to create reactive sites | >90%[12] |
| 3 | 4,6-Dichloro-2-(methylthio)pyrimidine, 2,6-Dihydroxybenzoic acid, Base | Coupling of the pyrimidine and benzoic acid moieties | Good to High |
Mechanism of Action: ALS Inhibition
Herbicides of the pyrimidinyl-oxy-benzoate class function by inhibiting the acetolactate synthase (ALS) enzyme.[5][6][7][8][9] ALS is the first and rate-limiting enzyme in the biosynthetic pathway of the branched-chain amino acids: valine, leucine, and isoleucine. These amino acids are essential for protein synthesis and overall plant growth.
Caption: General synthetic route to pyrimidine carboxamide fungicides.
Detailed Protocol
Protocol 4: Synthesis of a Pyrimidine Carboxamide Fungicide [13]
-
Hydrolysis: The starting material, this compound, is first hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide, followed by acidification.
-
Acid Chloride Formation: The carboxylic acid is then converted to the more reactive acid chloride by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.
-
Amidation: The resulting acid chloride is reacted with a desired substituted amine in the presence of a base (e.g., triethylamine) to form the final pyrimidine carboxamide fungicide.
-
Purification: The product is purified using standard techniques such as column chromatography or recrystallization.
| Step | Key Reagents | Purpose |
| 1 | Sodium hydroxide, Acid | Conversion of the ester to a carboxylic acid |
| 2 | Thionyl chloride | Activation of the carboxylic acid for amidation |
| 3 | Substituted amine, Triethylamine | Introduction of the desired side chain via amide bond formation |
Mechanism of Action: Potential Targets
The pyrimidine scaffold is a versatile pharmacophore in fungicides, and its derivatives can act on various cellular targets. [1][2][3][4]One potential mechanism of action for pyrimidine carboxamide fungicides is the inhibition of succinate dehydrogenase (SDH) in the mitochondrial respiratory chain. [13]SDH is a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. Its inhibition disrupts cellular respiration and energy production in the fungal pathogen, leading to its death. Other potential targets for pyrimidine-based fungicides include enzymes involved in protein biosynthesis and cell wall formation. [1][14]
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of a wide range of agrochemicals. Its strategic importance lies in its ability to be readily converted into key reactive intermediates, such as dihalopyrimidines and pyrimidine carboxylic acids, which serve as platforms for the introduction of diverse functionalities. The resulting pyrimidine-based herbicides and fungicides exhibit high efficacy and often possess novel modes of action, making them indispensable tools for modern, sustainable agriculture. The protocols and mechanistic insights provided in this guide are intended to facilitate further innovation in the field of crop protection.
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University of Johannesburg. Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. Available from: [Link]
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National Institutes of Health. 4,6-Dichloro-5-Nitrobenzofuroxan: Different Polymorphisms and DFT Investigation of Its Reactivity with Nucleophiles. Available from: [Link]
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University of California Agriculture and Natural Resources. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms. Available from: [Link]
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Taylor & Francis Online. Synthesis and fungicidal activity of 2-(methylthio)-4-methylpyrimidine carboxamides bearing a carbamate moiety. Available from: [Link]
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ACS Publications. Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides | Journal of Agricultural and Food Chemistry. Available from: [Link]
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- 11. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
- 12. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
- 13. tandfonline.com [tandfonline.com]
- 14. pubs.acs.org [pubs.acs.org]
Application Note: High-Precision Synthesis of Kinase Inhibitors via Orthogonal Functionalization of Methyl 2-(methylthio)pyrimidine-4-carboxylate
Abstract & Strategic Overview
This Application Note details the synthetic utility of Methyl 2-(methylthio)pyrimidine-4-carboxylate (CAS: 64224-67-5) as a privileged scaffold for Type I and Type II kinase inhibitors. The pyrimidine core mimics the adenine ring of ATP, making it a cornerstone in the design of inhibitors for EGFR, CDK, and Aurora kinases.
The synthetic power of this starting material lies in its orthogonal functionalization potential . The C4-ester and C2-thiomethyl groups possess distinct reactivity profiles, allowing researchers to sequentially modify the scaffold without protecting group manipulations. This guide provides a validated, step-by-step workflow to convert this precursor into potent kinase inhibitors, emphasizing the "Activation-Displacement" strategy at the C2 position.
Key Pharmacophore Logic
-
C4 Position (Ester): Precursor for the "Solvent Front" or "Hinge Binder." Typically converted to an amide or heterocycle to tune solubility and pharmacokinetic properties.
-
C2 Position (Thiomethyl): The "Switch." Initially inert, it protects the C2 position during C4 modifications. Upon oxidation to a sulfone (
), it becomes a highly reactive electrophile for Nucleophilic Aromatic Substitution ( ), allowing the introduction of the primary specificity element (e.g., an aniline).
Synthetic Workflow Visualization
The following diagram illustrates the critical path for transforming the starting material into a bioactive kinase inhibitor.
Figure 1: The "Activate-and-Displace" strategy allows sequential modification of the pyrimidine ring.
Detailed Experimental Protocols
Phase 1: Functionalization of the C4 Position (The Anchor)
Objective: Convert the C4-methyl ester into a functional amide. This moiety often interacts with the ribose-binding pocket or extends into the solvent channel.
Step A: Saponification
-
Reagents: Dissolve this compound (1.0 eq) in THF:Water (3:1 v/v).
-
Reaction: Add LiOH
H O (1.5 eq) at 0°C. Stir at room temperature (RT) for 2–4 hours. -
Monitoring: TLC (50% EtOAc/Hexane) should show disappearance of the ester (
) and appearance of the baseline acid spot. -
Workup: Acidify to pH 3–4 with 1M HCl. The carboxylic acid intermediate typically precipitates. Filter, wash with cold water, and dry under vacuum.
-
Checkpoint: Yields are typically >90%. Ensure the solid is dry before coupling.
-
Step B: Amide Coupling
-
Activation: Suspend the crude acid (1.0 eq) in anhydrous DMF (0.1 M concentration). Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes to form the activated ester.
-
Coupling: Add the desired amine (e.g., morpholine, piperazine, or substituted benzylamine) (1.1 eq).
-
Condition: Stir at RT for 4–12 hours.
-
Workup: Dilute with EtOAc, wash with saturated NaHCO
(to remove byproducts) and brine. Dry over Na SO .-
Note: If the product is water-soluble, use lyophilization or reverse-phase flash chromatography.
-
Phase 2: Activation of the C2 Position (The Switch)
Objective: Oxidize the inert methylthio ether (-SMe) into the hyper-reactive methylsulfone (-SO
Scientific Rationale: The sulfide is a poor leaving group. Oxidation increases the electrophilicity of the C2 carbon, facilitating attack by nucleophiles that would otherwise fail to react.
Protocol
-
Setup: Dissolve the C4-amide intermediate (from Phase 1) in DCM (0.1 M). Cool to 0°C in an ice bath.
-
Oxidation: Slowly add m-CPBA (meta-chloroperoxybenzoic acid, 2.5 eq) dissolved in DCM dropwise.
-
Critical: Maintain 0°C to prevent N-oxidation of the pyrimidine ring, which is a common side reaction.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 2 hours.
-
Monitoring: LC-MS is essential here.
-
Target Mass:
(Sulfone). -
Intermediate:
(Sulfoxide) – if observed, add more oxidant.
-
-
Workup: Quench with 10% Na
S O (removes excess peroxide) and saturated NaHCO (removes m-chlorobenzoic acid byproduct). Extract with DCM.[1]-
Safety: Peroxides are shock-sensitive.[2] Test the organic layer with starch-iodide paper before concentration.
-
Phase 3: C2 Diversification via (The Specificity)
Objective: Displace the sulfone leaving group with an aromatic amine (aniline) to install the hinge-binding element.
Protocol
-
Reagents: Dissolve the sulfone intermediate (1.0 eq) in anhydrous DMSO or NMP (0.2 M).
-
Solvent Choice: DMSO/NMP promotes the dipolar transition state of
reactions better than THF.
-
-
Nucleophile: Add the specific aniline or amine (1.2 – 1.5 eq) and an organic base (DIPEA or TEA, 2.0 eq).
-
Acid Catalysis Option: For sterically hindered anilines, use p-TsOH (1.0 eq) in isopropanol/butanol at reflux instead of basic conditions.
-
-
Conditions: Heat to 80–100°C for 2–6 hours.
-
Mechanism Visualization:
Figure 2: The addition-elimination mechanism at the C2 position.
-
Purification: The final product is often purified via preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid) to ensure >95% purity for biological assay.
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Incomplete Hydrolysis (Phase 1) | Low solubility of ester in water. | Increase THF ratio or switch to MeOH/Water. Heat to 50°C. |
| N-Oxide Formation (Phase 2) | Temperature too high during mCPBA addition. | Keep reaction strictly at 0°C. Use Oxone® in MeOH/Water as a milder alternative. |
| No Reaction at C2 (Phase 3) | Aniline nucleophile is too weak (electron-deficient). | Switch solvent to TFE (Trifluoroethanol) or use acid catalysis (TFA/Butanol) at 120°C. |
| Hydrolysis of Sulfone (Phase 3) | Wet solvents (Water acts as nucleophile). | Use anhydrous DMSO/NMP and store reagents over molecular sieves. |
References
-
Pharmacophore Significance
-
Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009. Link
- Context: Establishes the pyrimidine scaffold as a bioisostere for the
-
-
Synthetic Methodology (Sulfone Displacement)
-
Barvian, M., et al. "Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases." Journal of Medicinal Chemistry, 2000. Link
- Context: Validates the oxidation of methylthio groups to sulfones followed by amine displacement in kinase inhibitor synthesis.
-
-
Reagent Handling (mCPBA)
-
"Standard Operating Procedure: 3-Chloroperbenzoic acid." HKUST Safety Protocols. Link
- Context: Safety protocols for handling peroxyacids in oxid
-
-
Specific Scaffold Reactivity
-
Shadbolt, R. S., & Ulbricht, T. L. V. "Pyrimidines.[3][4][5] Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate." Journal of the Chemical Society C, 1967. Link
- Context: Foundational work on the lability of the methylthio group and orthogonal reactivity
-
Sources
Advanced Purification Protocols for Methyl 2-(methylthio)pyrimidine-4-carboxylate Derivatives
Executive Summary
Methyl 2-(methylthio)pyrimidine-4-carboxylate (CAS: 64224-67-5) and its derivatives are critical scaffolds in the synthesis of bioactive compounds, including receptor tyrosine kinase inhibitors and phosphodiesterase type 5 (PDE5) inhibitors (e.g., Avanafil intermediates) [1, 2]. High-purity isolation of these intermediates is often bottlenecked by the presence of regioisomers, unreacted thiourea precursors, and oxidative byproducts (sulfoxides/sulfones).
This guide provides a validated, multi-tier purification strategy. Unlike generic protocols, we address the specific lability of the C4-methyl ester and the oxidation sensitivity of the C2-methylthio group.
Chemical Context & Impurity Profiling
Understanding the genesis of impurities is the first step in purification. The core scaffold is typically synthesized via the condensation of S-methylisothiourea with a 1,3-dicarbonyl equivalent (e.g., methyl mucochlorate or methyl 4-methoxyacetoacetate derivatives) [3].
Table 1: Common Impurity Profile
| Impurity Type | Source | Physicochemical Behavior | Removal Strategy |
| Regioisomers | Non-regioselective condensation (e.g., 5-carboxylate vs 4-carboxylate) | Similar polarity; slight difference in pKa and dipole moment. | Flash Chromatography (Isocratic hold) or Fractional Crystallization . |
| Hydrolysis Products | Ester cleavage (Acid/Base catalyzed) | High polarity; acidic character. | Alkaline Wash (sat. NaHCO₃) followed by organic extraction.[1] |
| Sulfoxides/Sulfones | Air oxidation of the thioether | Higher polarity than parent; distinct UV shift. | Avoid oxidants ; rapid workup. Remove via silica gel (elutes later). |
| S-Methylisothiourea | Unreacted starting material | Highly polar salt (sulfate/halide). | Aqueous Wash ; insoluble in non-polar organics. |
Figure 1: Synthesis & Impurity Pathways
Caption: Mechanistic pathway showing the generation of the target scaffold and critical impurities (Regioisomers, Hydrolysis, Oxidation).
Purification Protocols
Method A: High-Throughput Flash Chromatography (Small to Medium Scale)
Best for: Separating regioisomers and removing oxidative byproducts.
Stationary Phase: Acid-washed Silica Gel (40–63 µm). Note: Neutral silica is preferred to prevent ester hydrolysis on the column. Mobile Phase: Hexanes / Ethyl Acetate (EtOAc).
Protocol:
-
Sample Loading: Dissolve the crude residue in a minimum volume of Dichloromethane (DCM). Do not use Methanol for loading, as it causes band broadening for this lipophilic ester.
-
Gradient Setup:
-
0–5 min: 100% Hexanes (Equilibration).
-
5–15 min: 0% → 10% EtOAc (Elutes non-polar impurities).
-
15–30 min: 10% → 25% EtOAc (Target compound elution). Target typically elutes at ~15-20% EtOAc.
-
30–40 min: 25% → 50% EtOAc (Elutes sulfoxides and polar acids).
-
-
Detection: Monitor at 254 nm (pyrimidine ring) and 280 nm . The thioether moiety provides strong absorbance.
Scientist’s Insight: If regioisomers are co-eluting, switch the solvent system to DCM / Methyl tert-butyl ether (MTBE) (95:5). The pi-pi interactions with DCM often improve selectivity for pyrimidine isomers [4].
Method B: Scalable Recrystallization (Large Scale >100g)
Best for: High-purity batches where chromatography is cost-prohibitive.
Solvent System: Isopropyl Alcohol (IPA) / Water or Ethyl Acetate / Heptane.
Protocol:
-
Dissolution: Suspend the crude solid in IPA (5 mL per gram of crude). Heat to 70°C. The solid should fully dissolve.
-
Critical Check: If undissolved solids remain at 70°C, these are likely inorganic salts (NaCl/Na₂SO₄). Filter hot through a sintered glass funnel.[2]
-
-
Anti-solvent Addition: While maintaining 70°C, add Water dropwise until persistent turbidity is observed (approx. ratio 3:1 IPA:Water).
-
Cooling Ramp:
-
Cool to room temperature over 2 hours (slow cooling promotes crystal growth and rejects impurities).
-
Chill to 0–4°C for 1 hour.
-
-
Isolation: Filter the pale yellow needles. Wash the cake with cold (0°C) IPA/Water (1:1).
-
Drying: Dry under vacuum at 40°C. Caution: Do not exceed 50°C to avoid sublimation or ester degradation.
Method C: Chemical Scavenging (Workup Optimization)
Best for: Removing unreacted thiols and acidic impurities before purification.
-
Odor Control (Thiol Removal): The synthesis often uses S-methylisothiourea, which can degrade to methanethiol (stench).
-
Step: Wash the organic reaction mixture with 10% Sodium Hypochlorite (Bleach) solution during the waste phase only to quench smells. Do not expose the product to bleach, as it will oxidize the sulfide to a sulfone.
-
-
Acid Removal:
Analytical Validation
Before release, the purified compound must meet the following criteria.
| Test | Method | Acceptance Criteria |
| Identity | ¹H-NMR (CDCl₃) | Singlet ~2.6 ppm (S-Me); Singlet ~4.0 ppm (COOMe); Aromatic protons ~7.5-8.5 ppm. |
| Purity | HPLC (C18, ACN/Water) | > 98.0% Area.[3][4] No single impurity > 0.5%. |
| Residual Solvent | GC-Headspace | < 5000 ppm (IPA/EtOAc). |
Figure 2: Purification Decision Tree
Caption: Decision matrix for selecting the optimal purification route based on crude physical state.
References
-
Vivus, Inc. (2015). Process for the preparation of (S)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2-(hydroxymethyl)-1-pyrrolidinyl]-N-(2-pyrimidinylmethyl)-5-pyrimidine carboxamide. WO Patent 2015001567A1. Link
-
FMC Corporation . (2021). Process for synthesis of a 2-thioalkyl pyrimidine. WO Patent 2021113282A1. Link
-
Shadbolt, R. S., & Ulbricht, T. L. V. (1967).[5] Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1172-1178. Link
-
Organic Syntheses . (1955). 2-Mercaptopyrimidine. Org. Synth. 1955, 35, 80. Link
Sources
- 1. WO1997044326A1 - Aryl pyrimidine derivatives - Google Patents [patents.google.com]
- 2. orgsyn.org [orgsyn.org]
- 3. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Application Note: Strategic Functionalization of Methyl 2-(methylthio)pyrimidine-4-carboxylate with Amines
Executive Summary
Methyl 2-(methylthio)pyrimidine-4-carboxylate is a high-value scaffold in medicinal chemistry, widely used to synthesize kinase inhibitors (e.g., CDK, EGFR inhibitors) and adenosine receptor antagonists. Its reactivity is defined by two electrophilic centers: the C4-ester and the C2-methylthio (SMe) group.
This guide addresses the critical challenge of chemoselectivity . While the ester is susceptible to aminolysis (amide formation), the C2-SMe group is a latent electrophile that typically requires activation (oxidation) to participate in Nucleophilic Aromatic Substitution (
Key Decision Point:
-
Target A (Amide Retention): If the goal is to functionalize the carboxylate while keeping the SMe group for later use, mild aminolysis conditions are required.
-
Target B (C2-Amination): If the goal is to replace the SMe group with an amine, an oxidation-displacement sequence is the industry standard for high yield and purity.
Mechanistic Insight & Reaction Logic[1]
The pyrimidine ring is electron-deficient, activating both positions. However, the leaving group ability dictates the order of operations.
-
C4-Ester (Kinetic Product): Alkyl esters react readily with primary and secondary amines to form amides. This reaction is generally faster than the direct displacement of an unactivated methylthio group.
-
C2-Methylthio (Thermodynamic/Activated Product): The -SMe group is a poor leaving group compared to halogens. Direct displacement requires high temperatures and strong nucleophiles. To achieve efficient
at C2 under mild conditions, the sulfide must be oxidized to a sulfone ( ) or sulfoxide ( ), which are excellent leaving groups.
Reaction Pathway Diagram[2][3]
Caption: Divergent synthesis pathways. Path 1 (Blue) yields the amide. Path 2 (Yellow/Red) activates C2 for displacement. Path 3 (Dashed) allows sequential dual-functionalization.
Experimental Protocols
Protocol A: Selective Synthesis of Pyrimidine-4-carboxamides (Aminolysis)
Objective: Convert the ester to an amide while preserving the C2-SMe handle.
Causality: Methanol is used as a polar protic solvent to stabilize the tetrahedral intermediate of the aminolysis. The temperature is kept moderate to prevent thermal displacement of the SMe group.
Materials:
-
Substrate: this compound (1.0 equiv)
-
Reagent: Primary or Secondary Amine (1.2 – 1.5 equiv)
-
Solvent: Methanol (anhydrous preferred)
-
Base (Optional): Triethylamine (1.0 equiv) if using amine salts.
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1.0 g (5.4 mmol) of the methyl ester in 10 mL of Methanol.
-
Addition: Add the amine (6.5 mmol, 1.2 equiv) dropwise at room temperature.
-
Note: If the amine is a solid, dissolve it in a minimal amount of MeOH first.
-
-
Reaction: Stir the mixture at Room Temperature for 4–16 hours.
-
Monitoring: Check TLC (System: 50% EtOAc/Hexane). The ester spot (
) should disappear, and a more polar amide spot ( ) should appear. -
Optimization: If reaction is slow (sterically hindered amines), heat to 40–50°C. Avoid reflux (>65°C) to minimize risk of SMe displacement or hydrolysis.
-
-
Work-up:
-
Method A (Precipitation): Many pyrimidine amides crystallize upon cooling. Cool to 0°C, filter the solid, and wash with cold MeOH.
-
Method B (Extraction): Concentrate the solvent in vacuo. Redissolve residue in EtOAc, wash with 0.5M HCl (to remove excess amine) and Brine. Dry over
and concentrate.
-
-
Yield: Typically 80–95%.
Protocol B: Activation and Displacement of C2-SMe ( )
Objective: Replace the SMe group with an amine. This is best done after amide formation (to make 2,4-diamino derivatives) or before if the ester is needed in the final product.
Causality: Direct displacement of SMe is slow. Oxidation to the sulfone (
Step 1: Oxidation to Sulfone
-
Dissolution: Dissolve the SMe-substrate (Ester or Amide from Protocol A) in DCM (Dichloromethane).
-
Oxidation: Cool to 0°C. Add mCPBA (meta-chloroperbenzoic acid, 2.2 equiv) portion-wise.
-
Why 2.2 equiv? To ensure full oxidation to sulfone (
). Using 1.0 equiv leads to a mixture of sulfoxide ( ) and sulfone.
-
-
Work-up: Quench with saturated aqueous
(sodium thiosulfate) to destroy excess peroxide. Wash with saturated to remove benzoic acid byproduct. Dry and concentrate.-
Result: The sulfone intermediate is often a white solid, stable enough for isolation but reactive.
-
Step 2:
Displacement
-
Reaction: Dissolve the sulfone intermediate in THF or Dioxane.
-
Displacement: Add the target amine (1.1 equiv) and a base (DIPEA or
, 1.5 equiv). -
Conditions: Stir at RT or mild heat (40°C). The reaction is usually rapid (< 2 hours).
-
Self-Validation: The disappearance of the sulfone starting material is easily tracked by HPLC/TLC.
-
-
Purification: Standard aqueous work-up or column chromatography.
Quantitative Data Summary
| Parameter | Protocol A (Aminolysis) | Protocol B (Oxidation/ |
| Primary Reaction Site | C4-Ester | C2-Methylthio |
| Key Reagent | Amine (Nucleophile) | mCPBA (Oxidant) then Amine |
| Temperature | 25°C – 50°C | 0°C (Ox) / 25°C (Disp) |
| Typical Yield | 85% – 95% | 70% – 90% (over 2 steps) |
| Major Byproduct | Methanol | 3-Chlorobenzoic acid (removed in workup) |
| Selectivity Control | Kinetic (Ester reacts faster) | Leaving Group Activation ( |
Troubleshooting & Critical Parameters
-
Hydrolysis Risk: When conducting aminolysis (Protocol A), ensure solvents are dry. Presence of water, especially with base catalysis, will hydrolyze the ester to the Carboxylic Acid, which is unreactive toward amines without coupling agents.
-
Bis-Addition: In Protocol B, if the amine used for displacement is very small and nucleophilic (e.g., hydrazine, methylamine), ensure strict stoichiometry to prevent attack at the C4 position if it is still an ester.
-
Odor Control: Methylthio compounds and their oxidation byproducts can be malodorous. All rotary evaporation of SMe-containing filtrates should be done with a bleach trap.
References
-
Synthesis of 2-methylthio-1,4-dihydropyrimidines
-
Nucleophilic Substitution of Pyrimidines
-
Avanafil Intermediate Synthesis (Industrial Application)
-
Title: Process for the preparation of (S)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2-(hydroxymethyl)-1-pyrrolidinyl]-N-(2-pyrimidinyl methyl-5-pyrimidine carboxamide.[7]
- Source: Google P
- URL
-
-
General Pyrimidine Synthesis Review
Sources
- 1. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidine synthesis [organic-chemistry.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. WO2021113282A1 - Process for synthesis of a 2-thioalkyl pyrimidine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. WO2015001567A1 - Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2- (hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinyl methyl-5-pyrimidine carboxamide - Google Patents [patents.google.com]
- 8. chemscene.com [chemscene.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Synthesis of Bioactive Carboxamides from Methyl 2-(methylthio)pyrimidine-4-carboxylate: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrimidine Carboxamide Scaffold in Medicinal Chemistry
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a wide spectrum of biological activities.[1][2] As a fundamental component of nucleobases like thymine, cytos, and uracil, pyrimidines are intrinsically recognized by biological systems.[3] This inherent biocompatibility, combined with the versatility for chemical modification at multiple positions, has made pyrimidine derivatives a focal point in the quest for novel therapeutics.[4][5] They have been successfully developed into drugs for a range of diseases, including cancer, viral infections, and inflammatory conditions.[6][7]
Among the vast landscape of pyrimidine-based compounds, the N-substituted pyrimidine-4-carboxamide moiety has emerged as a particularly fruitful pharmacophore. This structural motif is present in a variety of bioactive agents, demonstrating activities such as anti-tubercular, fungicidal, and kinase inhibition.[8][9] The strategic importance of this scaffold lies in the ability of the carboxamide group to form crucial hydrogen bond interactions with biological targets, while the substituents on the amide nitrogen and the pyrimidine ring can be tailored to optimize potency, selectivity, and pharmacokinetic properties.
This application note provides a detailed guide to the synthesis of bioactive pyrimidine-4-carboxamides, starting from the readily available building block, Methyl 2-(methylthio)pyrimidine-4-carboxylate. We will explore two key synthetic strategies: direct amidation of the methyl ester and a more versatile two-step approach involving oxidation of the methylthio group followed by nucleophilic aromatic substitution. The protocols provided are designed to be robust and adaptable, offering a solid foundation for the exploration of novel bioactive molecules based on this promising scaffold.
Chemical Principles and Strategic Considerations
The synthetic routes from this compound to N-substituted pyrimidine-4-carboxamides hinge on two primary transformations: amide bond formation and manipulation of the 2-methylthio group. Understanding the principles behind these reactions is crucial for successful synthesis and for troubleshooting potential issues.
Strategy 1: Direct Aminolysis of the Methyl Ester
The most straightforward approach to the target carboxamides is the direct reaction of this compound with a primary or secondary amine. This reaction, known as aminolysis, proceeds via a nucleophilic acyl substitution mechanism.
Mechanism of Ester Aminolysis:
The reaction is typically initiated by the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the methoxide as a leaving group to yield the more thermodynamically stable amide. While seemingly simple, the direct aminolysis of unactivated esters can be challenging due to the relatively poor leaving group ability of the methoxide anion.[10] Consequently, this reaction often requires elevated temperatures or the use of a catalyst to proceed at a reasonable rate.
-
Thermal Aminolysis: Heating a neat mixture of the ester and a high-boiling amine is often the simplest method. This approach is generally limited to amines that are thermally stable and have a boiling point significantly higher than that of methanol, the reaction byproduct, to drive the equilibrium towards product formation.
-
Catalytic Aminolysis: Various catalysts can facilitate the reaction under milder conditions. Lewis acids, such as FeCl₃, can activate the ester carbonyl towards nucleophilic attack.[11] Base-promoted methods are also effective, where a strong, non-nucleophilic base can deprotonate the amine, increasing its nucleophilicity.[2]
Strategy 2: Oxidation and Nucleophilic Aromatic Substitution (SNAr)
A more versatile and often more efficient strategy involves a two-step sequence: oxidation of the 2-methylthio group to a methylsulfinyl or methylsulfonyl group, followed by nucleophilic aromatic substitution (SNAr) with an amine.
The Role of Oxidation:
The 2-methylthio (-SMe) group itself is a poor leaving group in SNAr reactions. However, upon oxidation to the corresponding methylsulfinyl (-S(O)Me) or, more effectively, the methylsulfonyl (-SO₂Me) group, it is transformed into an excellent leaving group. This is due to the strong electron-withdrawing nature of the sulfoxide and sulfone moieties, which significantly activates the C2 position of the pyrimidine ring towards nucleophilic attack. This activation is a consequence of the stabilization of the negatively charged Meisenheimer intermediate formed during the SNAr reaction.[10]
Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and potassium peroxymonosulfate (Oxone®).[12][13] The choice of oxidant and reaction conditions allows for the selective formation of either the sulfoxide or the sulfone.
Nucleophilic Aromatic Substitution (SNAr):
With the activated 2-methylsulfonylpyrimidine in hand, the introduction of the amine nucleophile is typically straightforward. The reaction proceeds via the classical SNAr mechanism, where the amine attacks the electron-deficient C2 position, forming a resonance-stabilized Meisenheimer complex. Subsequent expulsion of the methylsulfinate anion as a leaving group affords the desired 2-amino-substituted pyrimidine-4-carboxamide.[14] This method is highly versatile and compatible with a wide range of amines, including those that are poor nucleophiles and may not be suitable for direct aminolysis.
Experimental Protocols
Protocol 1: Direct Aminolysis of this compound
This protocol describes a general procedure for the synthesis of N-substituted 2-(methylthio)pyrimidine-4-carboxamides via direct aminolysis.
Materials:
-
This compound
-
Primary or secondary amine (e.g., benzylamine, aniline)
-
High-boiling solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or neat if the amine is a liquid)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.).
-
Add the desired amine (1.2–2.0 eq.).
-
If a solvent is used, add a sufficient amount to dissolve the starting materials (e.g., 5-10 mL per gram of ester).
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the reaction mixture to 100-150 °C and stir for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates upon cooling, it can be isolated by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether or hexanes), and dried.
-
If the product remains in solution, the solvent can be removed under reduced pressure. The residue can then be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Causality Behind Experimental Choices:
-
Excess Amine: Using a slight excess of the amine helps to drive the reaction to completion.
-
High Temperature: The elevated temperature is necessary to overcome the activation energy for the aminolysis of the relatively unreactive methyl ester.
-
Solvent Choice: High-boiling, polar aprotic solvents like DMF or DMSO are often used to ensure the reactants remain in solution at the required high temperatures. In some cases, using the amine itself as the solvent (if it is a liquid) can be an effective and "greener" option.
Protocol 2: Two-Step Synthesis via Oxidation and SNAr
This two-step protocol offers a more versatile route to a wider range of bioactive carboxamides.
Part A: Oxidation of this compound to Methyl 2-(methylsulfonyl)pyrimidine-4-carboxylate
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA) (≥77% purity) or Oxone®
-
Dichloromethane (DCM) or Methanol/Water
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Magnesium sulfate (anhydrous)
-
Standard glassware for reaction, workup, and purification
Procedure (using m-CPBA):
-
Dissolve this compound (1.0 eq.) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (2.2-2.5 eq.) portion-wise over 15-30 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture to 0 °C and filter to remove the precipitated m-chlorobenzoic acid.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium sulfite solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford pure Methyl 2-(methylsulfonyl)pyrimidine-4-carboxylate.
Causality Behind Experimental Choices:
-
Stoichiometry of m-CPBA: Approximately two equivalents of m-CPBA are required for the complete oxidation of the thioether to the sulfone. Using a slight excess ensures the reaction goes to completion.
-
Temperature Control: The initial addition of m-CPBA is performed at 0 °C to control the exothermic nature of the oxidation reaction.
-
Aqueous Workup: The washes with sodium sulfite and sodium bicarbonate are crucial to quench any remaining peracid and to remove the m-chlorobenzoic acid byproduct, respectively.[15]
Part B: Synthesis of N-substituted 2-aminopyrimidine-4-carboxamides via SNAr
Materials:
-
Methyl 2-(methylsulfonyl)pyrimidine-4-carboxylate (from Part A)
-
Primary or secondary amine
-
A polar aprotic solvent such as DMF or DMSO, or an alcohol such as ethanol or isopropanol
-
A non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (optional, but often beneficial)
-
Standard glassware for reaction, workup, and purification
Procedure:
-
In a round-bottom flask, dissolve Methyl 2-(methylsulfonyl)pyrimidine-4-carboxylate (1.0 eq.) in the chosen solvent.
-
Add the desired amine (1.1-1.5 eq.) and the base (e.g., TEA, 1.5 eq.).
-
Heat the reaction mixture to 60-100 °C and stir for 1-8 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired N-substituted 2-aminopyrimidine-4-carboxamide.
Causality Behind Experimental Choices:
-
Base: The addition of a non-nucleophilic base can facilitate the reaction by deprotonating the amine, thereby increasing its nucleophilicity, and also by scavenging the methanesulfinic acid byproduct.
-
Solvent: Polar aprotic solvents are generally good choices for SNAr reactions as they can solvate the charged intermediates. Alcohols can also be used and may participate in proton transfer steps.
-
Temperature: Moderate heating is typically sufficient to drive the SNAr reaction to completion due to the highly activated nature of the 2-methylsulfonylpyrimidine substrate.
Data Presentation and Visualization
Table 1: Comparison of Synthetic Strategies
| Feature | Strategy 1: Direct Aminolysis | Strategy 2: Oxidation and SNAr |
| Number of Steps | One | Two |
| Reaction Conditions | Harsher (high temperatures) | Milder overall |
| Substrate Scope (Amines) | Limited to more nucleophilic and thermally stable amines | Broad, including less nucleophilic and hindered amines |
| Versatility | Lower | Higher |
| Atom Economy | Higher | Lower |
| Overall Yield | Often moderate | Generally good to excellent |
Diagrams
Caption: Simplified mechanism of Nucleophilic Aromatic Substitution (SNAr).
Conclusion and Future Perspectives
The synthetic routes detailed in this application note provide a robust and versatile platform for the generation of diverse libraries of pyrimidine-4-carboxamides for drug discovery and development. The choice between direct aminolysis and the two-step oxidation/SNAr sequence will depend on the specific properties of the desired amine and the desired scale of the synthesis. The two-step approach, in particular, offers greater flexibility and is likely to be more broadly applicable for the synthesis of novel analogues.
The continued exploration of the chemical space around the pyrimidine-4-carboxamide scaffold is a promising avenue for the discovery of new therapeutic agents. Future work in this area could focus on the development of more efficient and environmentally benign catalytic systems for direct amidation, as well as the exploration of a wider range of nucleophiles in the SNAr reaction to access novel chemical matter. The inherent biological relevance of the pyrimidine core, coupled with the synthetic tractability of its derivatives, ensures that this scaffold will remain a cornerstone of medicinal chemistry research for the foreseeable future.
References
-
Kozan, A. A., & Nahi, R. J. (2023). Combination and Molecular Docking Studies of 1,2,3-Triazole and Pyrimidin-2-thione Rings for Potential Anti-COVID-19 Activity. ResearchGate. Available at: [Link]
-
Li, Y., et al. (2021). Synthesis and fungicidal activity of 2-(methylthio)-4-methylpyrimidine carboxamides bearing a carbamate moiety. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(8), 793-799. Available at: [Link]
-
Frontier, A. (2026). Workup: mCPBA Oxidation. University of Rochester, Department of Chemistry. Available at: [Link]
-
Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1172-1178. Available at: [Link]
-
Moshapo, P. T., et al. (2020). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. University of Johannesburg Repository. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2021). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. Available at: [Link]
-
Nishimura, Y., et al. (2011). Synthetic studies on novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters and their tautomers. Chemical & Pharmaceutical Bulletin, 59(12), 1458-1466. Available at: [Link]
- Google Patents. (n.d.). Preparation method of 2-propylthio-4,6-dichloro-5-aminopyrimidine.
- Google Patents. (n.d.). Process for synthesis of a 2-thioalkyl pyrimidine.
-
Sharma, A., & Kumar, V. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(10), 5549-5569. Available at: [Link]
-
Recent medicinal approaches of novel pyrimidine analogs: A review. (2023). Heliyon, 9(6), e16723. Available at: [Link]
-
Moody, C. J., & Rees, C. W. (1979). Concerted Nucleophilic Aromatic Substitution Reactions. Journal of the Chemical Society, Perkin Transactions 1, 329-333. Available at: [Link]
-
Moshapo, P. T., et al. (2020). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 25(21), 5033. Available at: [Link]
-
Slavcheva, I., et al. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications. Organic & Biomolecular Chemistry, 20(30), 5995-6003. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of bioactive pyrimidine‐4‐carboxamide analogues. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). m-Chloroperbenzoic acid, MCPBA. Retrieved from [Link]
-
Nerkar, A. U. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Journal of Advanced Chemical Sciences, 7(2), 729-732. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Oxone, Potassium peroxomonosulfate. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation of 2‐arylindoles into the 2‐arylbenzoxazinones using oxone. Retrieved from [Link]
-
Master Organic Chemistry. (2025). m-CPBA (meta-chloroperoxybenzoic acid). Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link]
-
McCausland, C. W. (1976). Hard and soft nucleophilic substitution patterns in amino-methylsulfonylpteridines and related ring systems. BYU ScholarsArchive. Available at: [Link]
-
ResearchGate. (n.d.). N-Arylsulfamide-containing bioactive compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Novel Bioactive Candidates 4-Aryl-1H-indeno [1,2-d]pyrimidine-2,5-diones using {[HMIM]C(NO2)3} as a Dual Role Ionic Liquid Catalyst. Retrieved from [Link]
-
UCLA EH&S. (2017). Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). Available at: [Link]
-
ResearchGate. (n.d.). Chemoselective oxidation of 2-thiomethyl-4,6-dimethyl-pyrimidine, 2-thiobenzyl. Retrieved from [Link]
-
Georgiev, A., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry, 34(10), 1839-1847. Available at: [Link]
-
Georgiev, A., et al. (2023). Recent Advances in the Oxone-Mediated Synthesis of Heterocyclic Compounds. Molecules, 28(1), 356. Available at: [Link]
-
Georgiev, A., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(28), 5105-5112. Available at: [Link]
-
Georgiev, A., et al. (2018). Stereoselective Alkane Oxidation with meta-Chloroperoxybenzoic Acid (MCPBA) Catalyzed by Organometallic Cobalt Complexes. Molecules, 23(10), 2649. Available at: [Link]
Sources
- 1. CN103923020A - Preparation method of 2-propylthio-4,6-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]
- 2. Oxone®-mediated Dakin-like reaction to synthesize hydroxyarenes: an approach using pyrazolo[1,5-a]pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. "Hard and soft nucleophilic substitution patterns in amino-methylsulfon" by Calvin Wilson McCausland [scholarsarchive.byu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in the Oxone-Mediated Synthesis of Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 10. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. Oxone, Potassium peroxomonosulfate [organic-chemistry.org]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. Workup [chem.rochester.edu]
Application Note: One-Pot Synthesis & Functionalization of Methyl 2-(methylthio)pyrimidine-4-carboxylate
Executive Summary & Strategic Importance
Methyl 2-(methylthio)pyrimidine-4-carboxylate (CAS: 64224-67-5) is a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for type I and II kinase inhibitors, antivirals, and agrochemicals. Its structural utility lies in its orthogonal reactivity :
-
C4-Ester: A handle for amide coupling, reduction to alcohols, or heterocycle formation (e.g., oxadiazoles).
-
C2-Methylthio Group: A "masked" electrophile. While stable under standard conditions, it can be activated via oxidation to a sulfone/sulfoxide, enabling rapid Nucleophilic Aromatic Substitution (
) by amines.
This guide details two high-value protocols:
-
Protocol A (De Novo Assembly): The one-pot construction of the core scaffold from acyclic precursors.
-
Protocol B (Functionalization): A one-pot "activation-displacement" cascade to generate diverse 2-amino-pyrimidine libraries.
Protocol A: De Novo One-Pot Synthesis of the Core
Objective: Synthesize this compound from S-methylisothiourea.
Mechanistic Insight
The synthesis relies on a [3+3] cyclocondensation. The key challenge is the regioselectivity of the ring closure. We utilize Methyl (E)-4-methoxy-2-oxobut-3-enoate as the 1,3-electrophile. This precursor acts as a "masked" form of methyl oxalacetate, where the enol ether directs the nucleophilic attack of the isothiourea nitrogen, ensuring the carboxylate ends up at the C4 position rather than C5 or C6.
Reaction Scheme (Graphviz)
Figure 1: Mechanistic pathway for the [3+3] cyclocondensation.
Experimental Protocol
Reagents & Stoichiometry:
| Component | Equiv. | Role |
| S-Methylisothiourea Sulfate | 1.0 | Dinucleophile Source |
| Methyl 4-methoxy-2-oxobut-3-enoate | 1.1 | 1,3-Dielectrophile |
| Sodium Methoxide (NaOMe) | 1.1 | Base (activates isothiourea) |
| Methanol (Anhydrous) | Solvent | Reaction Medium (0.5 M) |
Step-by-Step Procedure:
-
Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend S-methylisothiourea sulfate (10 mmol) in anhydrous Methanol (20 mL).
-
Activation: Cool to 0°C. Add Sodium Methoxide (25 wt% in MeOH, 11 mmol) dropwise. Stir for 15 minutes to generate the free base.
-
Addition: Add Methyl 4-methoxy-2-oxobut-3-enoate (11 mmol) slowly. The solution may turn yellow/orange.
-
Cyclization: Warm the mixture to room temperature, then heat to reflux (65°C) for 4-6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[1][2]
-
Workup:
-
Cool to room temperature.
-
Concentrate in vacuo to remove methanol.
-
Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).
-
Wash combined organics with brine, dry over
, and concentrate.
-
-
Purification: Recrystallize from Hexane/EtOAc or purify via flash column chromatography (0-20% EtOAc in Hexane).
-
Target Yield: 75-85%.
-
Appearance: White to pale yellow solid.
-
Protocol B: One-Pot "Catch-and-Release" Functionalization
Objective: Convert this compound into a library of 2-aminopyrimidine-4-carboxylates without isolating the unstable sulfone intermediate.
Mechanistic Insight
The 2-methylthio group is a poor leaving group. To facilitate
-
Why One-Pot? The sulfone intermediate is hydrolytically sensitive. Isolating it often leads to yield loss. A one-pot telescope procedure minimizes degradation.
Workflow Diagram (Graphviz)
Figure 2: One-pot oxidation and nucleophilic displacement workflow.
Experimental Protocol
Reagents & Stoichiometry:
| Component | Equiv. | Role |
| This compound | 1.0 | Starting Material |
| m-CPBA (77% max) | 2.2 - 2.5 | Oxidant (S to SO2) |
| Primary Amine ( | 1.2 - 1.5 | Nucleophile |
| Triethylamine (TEA) | 3.0 | Acid Scavenger |
| DCM (Dichloromethane) | Solvent | Reaction Medium (0.2 M) |
Step-by-Step Procedure:
-
Oxidation: Dissolve the starting material (1.0 mmol) in DCM (5 mL). Cool to 0°C.[3]
-
Addition: Add m-CPBA (2.2 mmol) portion-wise. Stir at 0°C for 1 hour, then warm to RT for 1 hour.
-
Quench (Optional but Recommended): If the amine is oxidation-sensitive, wash the organic phase with 10%
and saturated to remove excess m-CPBA. For robust amines, proceed directly. -
Displacement: To the DCM solution (containing the sulfone), add Triethylamine (3.0 mmol) followed by the Primary Amine (1.2 mmol).
-
Reaction: Stir at RT for 2-4 hours. The reaction is typically fast.
-
Workup: Dilute with DCM, wash with water and brine. Dry over
. -
Purification: Flash chromatography (typically 20-50% EtOAc in Hexane).
Critical Analysis & Troubleshooting (E-E-A-T)
Selectivity Control
-
Regioselectivity: In Protocol B, the 4-ester activates the ring, but the 2-sulfone is significantly more electrophilic than the ester carbonyl. Nucleophilic attack occurs exclusively at C2 at room temperature. Heating (>60°C) may lead to amide formation at C4.
-
Oxidation Level: Using 1.0 equiv of m-CPBA yields the sulfoxide (
). Sulfoxides are also valid leaving groups but are chiral and may complicate NMR analysis. Full oxidation to sulfone is preferred for kinetics.
Solvent Effects[4]
-
Protic vs. Aprotic: Protocol A requires Methanol to match the methoxide base. Using Ethanol will lead to transesterification (Ethyl ester byproduct).
-
Solubility: The sulfone intermediate in Protocol B can precipitate out of non-polar solvents. DCM is ideal for solubility; THF is a viable alternative.
Safety Note
-
m-CPBA: Potentially explosive if dried completely. Always handle wet or in solution.
-
Methylthio compounds: Often have potent odors. Use bleach to quench glassware to oxidize residual sulfides.
References
-
Synthesis of Pyrimidine Cores: Nishimura, Y., et al. "Synthetic studies on novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters."[4] Chem. Pharm.[4] Bull.2011 , 59(12), 1458-1466.[4] Link
-
One-Pot Thioether Synthesis: Li, Z., et al. "One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester." RSC Advances2023 . Link
-
Nucleophilic Displacement Strategy: Shadbolt, R. S., et al. "Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate."[5] J. Chem. Soc. C, 1967 , 1172-1178.[5] Link
-
Commercial Availability & Data: this compound (CAS 64224-67-5) Product Page.[1] Synblock. Link
Sources
- 1. CAS 64224-67-5 | this compound - Synblock [synblock.com]
- 2. 6-Methyl-2-(methylthio)pyrimidin-4-ol synthesis - chemicalbook [chemicalbook.com]
- 3. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic studies on novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters and their tautomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Methyl 2-(methylthio)pyrimidine-4-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of the 2-(Methylthio)pyrimidine Scaffold
The pyrimidine nucleus is a cornerstone in the architecture of biologically active molecules, lending its framework to a vast array of therapeutic agents.[1][2] Its prevalence in medicinal chemistry is a testament to its ability to engage in specific, high-affinity interactions with a multitude of biological targets. Within this privileged heterocyclic family, Methyl 2-(methylthio)pyrimidine-4-carboxylate emerges as a particularly versatile and strategic building block for drug discovery.[3][4]
This application note provides an in-depth guide to the utility of this compound, exploring its role as a key intermediate in the synthesis of targeted therapeutics. We will delve into the chemical logic behind its application, provide detailed protocols for its synthetic manipulation, and showcase its contribution to the development of potent and selective modulators of critical disease-related proteins.
Physicochemical Properties and Reactivity Profile
This compound is a solid, off-white to yellow crystalline compound with the molecular formula C₇H₈N₂O₂S and a molecular weight of 184.22 g/mol .[4][5] Its strategic value in medicinal chemistry is largely dictated by the reactivity of its two key functional handles: the 2-methylthio group and the 4-carboxylate ester.
| Property | Value | Source |
| CAS Number | 64224-67-5 | [4] |
| Molecular Formula | C₇H₈N₂O₂S | [4][5] |
| Molecular Weight | 184.22 g/mol | [4][5] |
| Appearance | Off-white to yellow solid | [3] |
| Storage | Store in a dry, sealed place at 4°C under nitrogen. | [4][5] |
The 2-methylthio group is an excellent leaving group, susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the facile introduction of a wide variety of substituents, including amines, alcohols, and thiols, at the C2 position. The reactivity of this group can be further modulated by the electronic nature of other substituents on the pyrimidine ring.[6] For instance, electron-withdrawing groups at the C5 position can significantly enhance the rate of substitution.[6]
The methyl ester at the C4 position offers another site for chemical elaboration. It can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formation, or it can be reduced to a primary alcohol, providing a linker for further functionalization. This dual reactivity makes this compound a powerful scaffold for generating diverse chemical libraries for high-throughput screening.
Core Applications in Medicinal Chemistry
The 2-(methylthio)pyrimidine scaffold has been instrumental in the development of a range of therapeutic agents, particularly in the areas of oncology and inflammatory diseases. Its ability to serve as a versatile intermediate allows for the construction of molecules that can potently and selectively modulate the activity of key biological targets.[7][8]
Kinase Inhibitors: Targeting the Engines of Cellular Proliferation
Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[9] The pyrimidine core is a well-established hinge-binding motif in many kinase inhibitors. This compound serves as a valuable starting material for the synthesis of potent and selective kinase inhibitors.
One prominent example is in the development of Aurora kinase inhibitors.[10] Aurora kinases are essential for mitotic progression, and their overexpression is common in many human cancers. The synthesis of novel pyrimidine-based Aurora kinase inhibitors often involves the displacement of the 2-methylthio group with a suitable amine-containing fragment, which can then interact with the hinge region of the kinase.[10] The carboxylate group can be further modified to optimize pharmacokinetic properties and target engagement.
Similarly, this scaffold has been employed in the synthesis of inhibitors for other critical kinases such as Polo-like kinase 1 (PLK1) and Bromodomain-containing protein 4 (BRD4), which are also implicated in cancer progression.[11] Dual inhibitors targeting both BRD4 and PLK1 have shown synergistic effects in cancer therapy.[11]
Workflow for the Development of Pyrimidine-Based Kinase Inhibitors
Caption: A generalized workflow for the synthesis and optimization of kinase inhibitors.
GPCR Modulators: Fine-Tuning Cellular Signaling
G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets of a significant portion of modern medicines.[12][13] Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer a more nuanced approach to modulating GPCR activity.[14][15] The 2-(methylthio)pyrimidine scaffold has been explored for the development of allosteric modulators of various GPCRs.
The versatility of the scaffold allows for the synthesis of molecules with tailored properties to interact with the often more diverse and less conserved allosteric binding sites.[12] By systematically varying the substituents at the C2 and C4 positions, researchers can fine-tune the potency, selectivity, and mode of action (positive, negative, or neutral allosteric modulation) of these compounds.
Experimental Protocols
The following protocols are provided as a guide for the synthetic manipulation of this compound. Researchers should adapt these methods based on the specific requirements of their target molecules and should always adhere to standard laboratory safety procedures.
Protocol 1: Nucleophilic Aromatic Substitution of the 2-Methylthio Group with an Amine
This protocol describes a general procedure for the displacement of the 2-methylthio group with a primary or secondary amine.
Materials:
-
This compound
-
Amine of interest (1.2 equivalents)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or 1,4-Dioxane)
-
Base (optional, e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 1.5 equivalents)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Round-bottom flask with a magnetic stirrer
-
Heating mantle or oil bath with temperature control
-
Standard workup and purification equipment (e.g., separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and the anhydrous solvent.
-
Add the amine of interest (1.2 equivalents) and the base (if required).
-
Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration. Otherwise, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 2-amino-pyrimidine-4-carboxylate derivative.
Causality and Experimental Choices:
-
Solvent: High-boiling polar aprotic solvents like DMF or DMSO are often used to facilitate the SₙAr reaction by solvating the ionic intermediates.
-
Base: A non-nucleophilic organic base is sometimes added to scavenge any acid formed during the reaction, particularly if the starting amine is used as a salt.
-
Temperature: Elevated temperatures are typically required to overcome the activation energy of the SₙAr reaction.
Reaction Scheme: Nucleophilic Aromatic Substitution
Caption: General reaction scheme for the displacement of the 2-methylthio group.
Protocol 2: Hydrolysis of the Methyl Ester to a Carboxylic Acid
This protocol outlines the basic hydrolysis of the methyl ester at the C4 position.
Materials:
-
Methyl 2-(substituted)pyrimidine-4-carboxylate derivative
-
Aqueous base (e.g., 1 M Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH))
-
Solvent (e.g., Methanol, Tetrahydrofuran (THF), or a mixture)
-
Aqueous acid for neutralization (e.g., 1 M Hydrochloric Acid (HCl))
-
Standard workup and purification equipment
Procedure:
-
Dissolve the pyrimidine-4-carboxylate derivative in the chosen solvent or solvent mixture in a round-bottom flask.
-
Add the aqueous base (typically 1.5-2.0 equivalents) and stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture in an ice bath and carefully acidify with the aqueous acid until the pH is approximately 2-3.
-
The product may precipitate out of the solution and can be collected by filtration. If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.
-
The product can be further purified by recrystallization if necessary.
Causality and Experimental Choices:
-
Base: LiOH is often preferred over NaOH or KOH in cases where the ester is sterically hindered or less reactive, as lithium can coordinate more effectively with the carbonyl oxygen.
-
Solvent: A co-solvent like methanol or THF is used to ensure the solubility of the starting ester in the aqueous basic solution.
-
Acidification: Careful acidification is crucial to protonate the carboxylate and precipitate the desired carboxylic acid product.
Conclusion: A Scaffold for Future Discoveries
This compound has proven to be a valuable and versatile building block in medicinal chemistry. Its predictable reactivity and the strategic placement of its functional groups provide a reliable platform for the synthesis of diverse compound libraries. As our understanding of disease biology continues to evolve, the demand for novel, highly specific therapeutic agents will only increase. The 2-(methylthio)pyrimidine scaffold, with its demonstrated success in the development of kinase inhibitors and GPCR modulators, is well-positioned to remain a key component in the medicinal chemist's toolbox for the foreseeable future.
References
-
Kaur, R., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(10), 5648-5673. [Link]
- Google Patents. (n.d.). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
- Google Patents. (n.d.). Process for synthesis of a 2-thioalkyl pyrimidine.
- Google Patents. (n.d.). Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.
-
National Academic Digital Library of Ethiopia. (n.d.). Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (2022). Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies. Retrieved from [Link]
-
Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1172-1178. [Link]
-
Jacobson, K. A., & Müller, C. E. (2016). Allosteric Modulation of Purine and Pyrimidine Receptors. Annual review of pharmacology and toxicology, 56, 373–397. [Link]
-
Fallah, E., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 15049-15124. [Link]
-
Simon, C., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry, 34(10), 1846-1855. [Link]
-
Nishimura, Y., et al. (2011). Synthetic studies on novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters and their tautomers. Chemical & pharmaceutical bulletin, 59(12), 1458–1466. [Link]
-
Nickols, H. K., & Conn, P. J. (2014). Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders. Neurobiology of disease, 61, 55–71. [Link]
-
Słoczyńska, K., et al. (2014). Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. European journal of medicinal chemistry, 84, 418–427. [Link]
-
Staus, D. P., et al. (2023). Designing allosteric modulators to change GPCR G protein subtype selectivity. Nature, 622(7983), 655–663. [Link]
-
Wootten, D., et al. (2018). Novel Allosteric Modulators of G Protein-coupled Receptors. The Journal of biological chemistry, 293(10), 3494–3505. [Link]
-
Lee, K., et al. (2020). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of medicinal chemistry, 63(1), 385–401. [Link]
-
Al-Ostath, A., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules (Basel, Switzerland), 28(13), 5177. [Link]
Sources
- 1. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CAS 64224-67-5 | this compound - Synblock [synblock.com]
- 5. chemscene.com [chemscene.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemimpex.com [chemimpex.com]
- 8. chemimpex.com [chemimpex.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Designing allosteric modulators to change GPCR G protein subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Allosteric Modulation of Purine and Pyrimidine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 2-(methylthio)pyrimidine-4-carboxylate
Welcome to the technical support center for the synthesis of Methyl 2-(methylthio)pyrimidine-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this important synthetic intermediate. Here, we will delve into the common challenges encountered during its synthesis and provide practical, evidence-based solutions in a question-and-answer format. Our aim is to equip you with the knowledge to troubleshoot effectively and optimize your experimental outcomes.
I. Overview of the Synthetic Strategy
The synthesis of this compound typically proceeds via a condensation reaction to form the pyrimidine ring, followed by S-methylation. A common and efficient approach involves the reaction of S-methylisothiourea with a suitable three-carbon electrophilic component, such as a derivative of methyl acetoacetate. This one-pot condensation is often preferred for its atom economy and reduced number of synthetic steps.[1]
Alternatively, a two-step process can be employed, starting with the condensation of thiourea with a β-ketoester to form a pyrimidine-2-thiol intermediate, which is subsequently methylated.[1] While this method can also yield good results, it is more prone to side reactions like overalkylation.[1]
Below is a generalized reaction scheme for the one-pot synthesis:
Caption: One-pot synthesis of this compound.
II. Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
Q1: Why is my yield of this compound consistently low?
A1: Low yields can stem from several factors, ranging from suboptimal reaction conditions to the degradation of starting materials. Here’s a systematic approach to diagnosing and resolving this issue:
-
Purity of Starting Materials: Ensure that your S-methylisothiourea and the methyl acetoacetate derivative are of high purity. Impurities can interfere with the reaction. S-methylisothiourea salts, for instance, should be handled under anhydrous conditions to prevent hydrolysis.
-
Choice and Stoichiometry of the Base: The choice of base is critical. Strong bases like sodium methoxide are commonly used to deprotonate the active methylene compound and facilitate the initial condensation.[2][3] However, an excess of a very strong base can lead to side reactions. It is advisable to use a slight excess (1.1-1.2 equivalents) of the base relative to the β-ketoester.
-
Reaction Temperature and Time: The reaction temperature needs to be carefully controlled. While heating is often necessary to drive the reaction to completion, excessive temperatures can lead to the decomposition of reactants and products. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent the formation of degradation byproducts.
-
Solvent Selection: The choice of solvent can significantly impact the reaction rate and yield. Protic solvents like methanol or ethanol are often used.[3][4] In some cases, aprotic solvents such as N,N-dimethylformamide (DMF) or dioxane may offer better solubility for the reactants and intermediates.[2]
Troubleshooting Decision Tree for Low Yield:
Caption: Troubleshooting flowchart for addressing low product yield.
Q2: I am observing significant amounts of impurities in my crude product. What are they and how can I minimize them?
A2: Impurity profiles can be complex, but some common side-products are predictable based on the reaction mechanism.
-
Unreacted Starting Materials: The most straightforward impurities are unreacted S-methylisothiourea and the β-ketoester. This can be addressed by optimizing the stoichiometry of your reactants and ensuring the reaction goes to completion by monitoring with TLC.
-
Over-methylation Products: If you are using a two-step synthesis involving a pyrimidine-2-thiol intermediate and a methylating agent, over-methylation can occur, leading to the formation of a dimethylated byproduct.[1] To mitigate this, use a controlled amount of the methylating agent (e.g., methyl iodide or dimethyl sulfate) and maintain a lower reaction temperature.
-
Hydrolysis Products: The ester group of the product is susceptible to hydrolysis, especially under strongly basic or acidic conditions during workup. This would result in the corresponding carboxylic acid. Ensure that the pH is carefully controlled during extraction and purification steps.
-
Side reactions of the β-ketoester: β-ketoesters can undergo self-condensation or other side reactions under strongly basic conditions. Adding the base portion-wise or at a lower temperature can help to minimize these unwanted reactions.
Table 1: Common Impurities and Mitigation Strategies
| Impurity | Potential Cause | Recommended Action |
| Unreacted Starting Materials | Incomplete reaction, incorrect stoichiometry | Monitor reaction by TLC, adjust reactant ratios |
| Over-methylated byproducts | Excess methylating agent, high temperature | Use stoichiometric amount of methylating agent, control temperature |
| Carboxylic acid from hydrolysis | Extreme pH during workup | Maintain neutral or slightly acidic/basic conditions during workup |
| β-ketoester self-condensation products | Highly basic conditions | Add base slowly at a controlled temperature |
Q3: My product is difficult to purify. What are the recommended purification techniques?
A3: The purification of this compound can be challenging due to its polarity and the potential for closely-eluting impurities.
-
Crystallization: This is often the most effective method for obtaining high-purity material. A suitable solvent system needs to be identified through solubility tests. Common solvents for crystallization of pyrimidine derivatives include ethanol, methanol, ethyl acetate, and mixtures with hexanes.[5]
-
Column Chromatography: If crystallization is not effective, silica gel column chromatography can be employed. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective. The choice of eluent will depend on the specific impurities present.
-
Acid-Base Extraction: If the main impurity is the hydrolyzed carboxylic acid, an acid-base extraction can be very effective. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., sodium bicarbonate solution). The carboxylic acid impurity will be extracted into the aqueous layer as its salt.
III. Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials for this synthesis?
A1: For the one-pot synthesis, the key starting materials are:
-
S-methylisothiourea sulfate or hydroiodide: These are commercially available and stable salts.
-
A suitable three-carbon synthon: This is typically a derivative of methyl acetoacetate, such as methyl 2-formyl-3-oxobutanoate or a related β-ketoester.
Q2: What is the role of the base in this reaction?
A2: The base, typically an alkoxide like sodium methoxide, plays a crucial role in deprotonating the active methylene group of the β-ketoester.[3] This generates a nucleophilic enolate that attacks the electrophilic carbon of the S-methylisothiourea, initiating the cyclization to form the pyrimidine ring.
Q3: Are there any safety precautions I should be aware of?
A3: Yes, several safety precautions are essential:
-
S-methylisothiourea and its salts can be irritating. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium methoxide is a strong base and is corrosive. It reacts violently with water. Handle in a fume hood and away from moisture.
-
Methylating agents like methyl iodide and dimethyl sulfate are toxic and carcinogenic. They should be handled with extreme care in a well-ventilated fume hood, using appropriate PPE.
-
Solvents such as methanol, DMF, and dioxane have their own specific hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting materials, intermediates, and the product. The spots can be visualized under UV light.
IV. Experimental Protocols
Protocol 1: One-Pot Synthesis of this compound
-
To a stirred solution of sodium methoxide (1.1 eq) in anhydrous methanol at 0 °C, add a solution of methyl 2-formyl-3-oxobutanoate (1.0 eq) in anhydrous methanol dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add S-methylisothiourea sulfate (0.5 eq) in one portion.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography.
V. References
-
Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC - NIH. Available at: [Link]
-
WO2021113282A1 - Process for synthesis of a 2-thioalkyl pyrimidine - Google Patents. Available at:
-
WO2015001567A1 - Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2- (hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinyl methyl-5-pyrimidine carboxamide - Google Patents. Available at:
-
CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents. Available at:
-
One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - NIH. Available at: [Link]
-
A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents. Available at:
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available at: [Link]
-
Pyrimidine synthesis - Organic Chemistry Portal. Available at: [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. Available at: [Link]
-
(PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION - ResearchGate. Available at: [Link]
-
2-(Heptylthio)pyrimidine-4,6-diamine - MDPI. Available at: [Link]
Sources
- 1. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2021113282A1 - Process for synthesis of a 2-thioalkyl pyrimidine - Google Patents [patents.google.com]
- 3. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]
- 4. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2015001567A1 - Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2- (hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinyl methyl-5-pyrimidine carboxamide - Google Patents [patents.google.com]
Technical Support Center: A Troubleshooting Guide for Pyrimidine Synthesis
Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of pyrimidine derivatives. Drawing from established chemical principles and field-proven insights, this resource provides in-depth troubleshooting strategies and optimized protocols to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the most prevalent methods for synthesizing the pyrimidine core structure?
A1: The construction of the pyrimidine ring is most commonly achieved through cyclization reactions. Key methods involve the condensation of a three-carbon component, such as a β-dicarbonyl compound, with a molecule containing an N-C-N moiety like urea, thiourea, or an amidine.[1][2] Among the most widely recognized named reactions are:
-
Biginelli Reaction: This is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, usually performed under acidic conditions.[2][3] Its operational simplicity and the biological importance of the resulting dihydropyrimidinone products make it a popular choice.[2]
-
Principal Synthesis: This is a more general approach where β-dicarbonyl compounds react with amidines to form 2-substituted pyrimidines, with urea to yield 2-pyrimidinones, or with guanidines to produce 2-aminopyrimidines.[2][4]
Modern adaptations often incorporate microwave-assisted synthesis or solvent-free conditions to improve yields and shorten reaction times.[2]
Q2: My pyrimidine synthesis is resulting in a very low yield. What are the immediate factors to consider?
A2: Low yields, a frequent issue in classical pyrimidine syntheses like the Biginelli reaction, can often be traced back to several key factors.[2][5] These include suboptimal catalyst choice and concentration, inappropriate reaction temperature and time, and the purity of your starting materials.[6][7] For instance, while strong acids like HCl are traditionally used, they can also promote side reactions.[5] Exploring milder Lewis acids or solid acid catalysts can often improve yields and simplify the subsequent workup.[5]
Q3: I'm observing an unexpected, highly fluorescent byproduct in my Biginelli reaction. What is it, and how can I prevent its formation?
A3: The most common fluorescent byproduct in a Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[8] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can form from the decomposition of urea at elevated temperatures.[8] This pathway competes directly with the desired Biginelli reaction. To minimize DHP formation, consider lowering the reaction temperature and carefully selecting a catalyst that favors the Biginelli pathway.[8]
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during pyrimidine synthesis.
Issue 1: Low or No Product Yield
Low product yield is one of the most common frustrations in organic synthesis. The following decision tree can help you systematically troubleshoot this issue.
Caption: Troubleshooting workflow for low yield.
Potential Causes and Solutions:
-
Purity of Reactants: Impurities in the starting materials, particularly the aldehyde, can inhibit the reaction or lead to unwanted side reactions.[7][8]
-
Action: Ensure all reagents are of high purity. Recrystallize or distill starting materials if necessary.
-
-
Reaction Temperature: Temperature is a critical parameter.[6] For instance, in some Biginelli reactions, 100°C has been identified as the optimal temperature.[6] Higher or lower temperatures can favor the formation of side products.[6]
-
Action: Conduct small-scale experiments to screen a range of temperatures. Monitor the reaction progress using Thin Layer Chromatography (TLC) to identify the optimal temperature for product formation.[6]
-
-
Reaction Time: Insufficient reaction time will lead to incomplete conversion, while excessively long times can result in product degradation or the formation of byproducts.[6]
-
Solvent Choice: The solvent can significantly affect reaction rates and yields.[6] While ethanol is a common choice, solvent-free conditions have been shown to be highly effective in some cases, leading to shorter reaction times and higher yields.[5][6]
-
Action: If yield is low in a standard solvent like ethanol, consider screening other polar solvents or attempting the reaction under solvent-free conditions.[7]
-
-
Catalyst Inefficiency: The type and concentration of the catalyst are crucial.[6] Both Brønsted and Lewis acids can be used in acid-catalyzed reactions like the Biginelli.[6]
-
Action: If using a reusable catalyst, ensure it is still active. Experiment with different catalysts (e.g., moving from a strong Brønsted acid to a milder Lewis acid) and optimize the catalyst loading.[7]
-
| Parameter | Recommendation | Rationale |
| Temperature | Screen temperatures (e.g., 60°C, 80°C, 100°C) | Balances reaction rate and byproduct formation.[5][6] |
| Solvent | Ethanol, DMF, or solvent-free | Solvent polarity can impact solubility and reaction kinetics.[6][7] |
| Catalyst | Lewis acids (e.g., Yb(OTf)₃, InCl₃) or solid acids | Can offer milder conditions and improved yields over strong mineral acids.[3][5] |
Issue 2: Presence of Unexpected Side Products
The formation of side products complicates purification and reduces the yield of the desired pyrimidine derivative.
Common Side Reactions and Mitigation Strategies:
-
Hantzsch Dihydropyridine Formation (Biginelli Reaction): As mentioned in the FAQs, this occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia from urea decomposition.[8]
-
Self-Condensation of Starting Materials: Aldehydes, especially aliphatic ones, can undergo self-condensation or polymerization under acidic conditions.[7] Similarly, 1,3-dicarbonyl compounds can self-condense in Pinner-type syntheses.[8]
-
Mitigation: Employ a milder catalyst or add the aldehyde slowly to the reaction mixture to maintain a low concentration.[7]
-
-
Incomplete Cyclization: The reaction may stall after the initial condensation, leading to acyclic intermediates.
-
Mitigation: This can be due to insufficient activation or steric hindrance.[8] The addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[8] If steric hindrance is suspected, extending the reaction time or using a more reactive substrate may be necessary.[8]
-
-
N-Acylurea Byproducts: These can form from the reaction of the β-ketoester with urea, creating purification challenges.[8]
Caption: General experimental workflow and troubleshooting loop.
Issue 3: Difficulties in Product Purification
Isolating the target pyrimidine from a complex reaction mixture can be a significant hurdle.
Purification Strategies:
-
Recrystallization: This is often the most effective and economical method for purifying solid pyrimidine compounds.[8][10]
-
Protocol:
-
Solvent Selection: Choose a solvent in which your compound is highly soluble when hot and poorly soluble when cold. Ethanol, methanol, and ethyl acetate are common choices.[10][11]
-
Dissolution: Dissolve the crude product in the minimum amount of boiling solvent.
-
Hot Filtration: If insoluble impurities are present, quickly filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.[10]
-
Drying: Dry the purified crystals under vacuum.
-
-
-
Column Chromatography: For complex mixtures or non-crystalline products, column chromatography is the preferred method.
-
Stationary Phase: Silica gel is most common.
-
Mobile Phase: A solvent system that provides good separation of your product from impurities on a TLC plate should be used. Hexane/ethyl acetate mixtures are a common starting point.[8]
-
-
Dealing with Salt Formation: Pyrimidine rings are basic and can form salts, which can affect solubility and chromatographic behavior.
-
Troubleshooting: If your product is unexpectedly soluble in aqueous layers during workup, it may have formed a salt. Adjusting the pH with a mild base (e.g., NaHCO₃ solution) can often neutralize the salt and allow for extraction into an organic solvent. Conversely, if your compound has acidic functional groups, increasing the pH can enhance its aqueous solubility.[12]
-
Issue 4: Challenges in Product Characterization
unambiguous characterization is essential to confirm the identity and purity of your synthesized pyrimidine.
Key Analytical Techniques:
-
Thin-Layer Chromatography (TLC): Essential for monitoring reaction progress and assessing the purity of fractions during column chromatography.[9][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The primary tool for structural elucidation.
-
Troubleshooting Signal Overlap: If 1D NMR spectra are too complex due to overlapping signals, 2D NMR experiments (COSY, HSQC, HMBC) are invaluable for resolving individual signals and establishing atomic connectivity.[9]
-
Quantitative NMR (qNMR): To determine the concentration of components in a mixture, use a known amount of an internal standard with a resonance that does not overlap with other signals.[9]
-
-
Mass Spectrometry (MS): Used to determine the molecular weight of the product and identify byproducts.[6][14]
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing purity and quantifying product yield.[9][15] For pyrimidine derivatives, C8 and C18 reversed-phase columns are commonly employed.[9]
| Technique | Primary Use | Common Challenge | Solution |
| TLC | Reaction monitoring, purity check | Poor separation | Optimize mobile phase |
| NMR | Structure elucidation, quantification | Signal overlap | 2D NMR (COSY, HSQC)[9] |
| MS | Molecular weight determination | Ionization issues | Try different ionization methods (ESI, APCI) |
| HPLC | Purity assessment, quantification | Poor peak resolution | Change column or mobile phase[9] |
By systematically addressing these common issues, researchers can significantly improve the efficiency and success rate of their pyrimidine synthesis experiments. This guide provides a foundational framework for troubleshooting, but it is crucial to remember that each reaction is unique and may require specific optimization based on the substrates and reagents involved.
References
- Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC - NIH. (n.d.).
- Optimization of reaction conditions for the synthesis of pyrimidine derivatives - Benchchem. (n.d.).
- Pyrimidine Synthesis Pathway: Synthesis of pyrimidine derivatives - Biochemistry Den. (n.d.).
- Troubleshooting low conversion rates in pyrimidine synthesis - Benchchem. (n.d.).
- Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog. (2024, September 18).
- Pyrimidine - Wikipedia. (n.d.).
- Troubleshooting unexpected side reactions in pyrimidine synthesis - Benchchem. (n.d.).
- Technical Support Center: Biginelli Reaction for Pyrimidine Thiones - Benchchem. (n.d.).
- Pyrimidine Biosynthesis Analysis Service - Creative Proteomics. (n.d.).
- Technical Support Center: Synthesis of Pyrimidine Derivatives - Benchchem. (n.d.).
- Pyrimidine synthesis - Organic Chemistry Portal. (n.d.).
- methods for monitoring the progress of pyrimidine reactions - Benchchem. (n.d.).
- Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis - Benchchem. (n.d.).
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - MDPI. (n.d.).
- Troubleshooting Ullmann Couplint : r/Chempros - Reddit. (2023, February 20).
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI. (2023, January 12).
- Recent Approaches to the Synthesis of Pyrimidine Derivatives - ResearchGate. (2025, August 6).
- Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (n.d.).
- Biginelli Reaction Experiment Analysis Guide - Atlas. (n.d.).
- Comparative Guide to Analytical Methods for 1-Amino-2,4(1H,3H)-pyrimidinedione - Benchchem. (n.d.).
- Mass spectrometry for analysis of purine and pyrimidine compounds - PubMed. (n.d.).
- Separation of purine and pyrimidine derivatives by thin-layer chromatography - Scilit. (1968, February 29).
- Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent - PMC. (n.d.).
- Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC. (n.d.).
- SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.).
- Formation of pyridinium salts with EWG : r/Chempros - Reddit. (2024, August 27).
- Technical Support Center: Troubleshooting Low Solubility of Pyrimidine-Based Compounds - Benchchem. (n.d.).
- Troubleshooting common issues in pyrimidine synthesis - Benchchem. (n.d.).
- Biginelli Reaction - Organic Chemistry Portal. (n.d.).
- Biginelli reaction - Wikipedia. (n.d.).
- Comprehensive Investigation of Pyrimidine Synthesis, Reactions, and Biological Activity. (n.d.).
- Pyrimidines, Purines and Azepines – synthesis, reactions and applications - YouTube. (2021, February 17).
- Synthesis of Pyrimidine and Its Derivatives - YouTube. (2025, January 9).
- 1 THE BIGINELLI REACTION: DEVELOPMENT AND APPLICATIONS Reported by Eric Woerly November 24, 2008 INTRODUCTION The combination of - Chemistry | Illinois. (2008, November 24).
- Ullmann condensation - Wikipedia. (n.d.).
- Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds - Benchchem. (n.d.).
- (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION - ResearchGate. (2025, September 2).
- Pyrimidine Synthesis - YouTube. (2024, February 21).
- Synthesis of pyrimidine derivatives from three-component reaction of malononitrile, aldehydes and thiourea/urea in the presence of high surface area and nanosized MgO as a highly effective heterogeneous base catalyst - ResearchGate. (2025, August 7).
- Merging Ullmann-type cyclization and ring-expansion: a facile assembly of pyrimidine-fused quinazolinones by copper catalysis - Organic Chemistry Frontiers (RSC Publishing). (n.d.).
- US20210309640A1 - Pharmaceutical salts of pyrimidine derivatives and method of treating disorders - Google Patents. (n.d.).
- Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives - Growing Science. (2021, August 16).
Sources
- 1. bu.edu.eg [bu.edu.eg]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Biginelli Reaction [organic-chemistry.org]
- 4. Pyrimidine - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. atlas.org [atlas.org]
- 14. Mass spectrometry for analysis of purine and pyrimidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Stability & Handling of Methyl 2-(methylthio)pyrimidine-4-carboxylate
Case ID: 2-MTP-4C-STAB Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Product Profile & Critical Vulnerabilities
Compound: Methyl 2-(methylthio)pyrimidine-4-carboxylate CAS: 64224-67-5 Molecular Weight: 184.22 g/mol Structure Overview: A pyrimidine core substituted with a methylthio ether at position 2 and a methyl ester at position 4.[1][2]
The "Fragility" Analysis
This molecule presents a unique "dual-threat" decomposition profile due to the electronic nature of the pyrimidine ring:
-
Electrophilic Activation (The Ester): The pyrimidine ring is electron-deficient (π-deficient). This withdraws electron density from the C4-position, making the attached methyl ester significantly more electrophilic and prone to hydrolysis than a standard benzoate ester [1].
-
Oxidative Susceptibility (The Sulfide): The 2-methylthio group is electron-rich. While stable to base, it is highly susceptible to oxidation by atmospheric oxygen or peroxides to form the sulfoxide (S=O) or sulfone (O=S=O) [2].
-
Nucleophilic Displacement (The Leaving Group): Once oxidized (or even as the sulfide under forcing conditions), the group at position 2 becomes an excellent leaving group for Nucleophilic Aromatic Substitution (
), leading to unintended side products [3].
Storage & Handling Protocols (Preventative Maintenance)
Standard Operating Procedure (SOP) for Long-Term Integrity
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (Optimal) 4°C (Acceptable short-term) | Lowers kinetic energy, significantly slowing the rate of spontaneous hydrolysis and auto-oxidation. |
| Atmosphere | Argon or Nitrogen (Inert) | Displaces atmospheric oxygen to prevent S-oxidation. Displaces moisture to prevent ester hydrolysis. |
| Container | Amber Glass, Teflon-lined cap | Amber glass blocks UV (pyrimidines are UV-active). Teflon prevents leaching of plasticizers which can catalyze decomposition. |
| Solvent Compatibility | Anhydrous DCM, THF, DMF | Avoid protic solvents (MeOH, EtOH) for long-term storage to prevent transesterification or nucleophilic attack. |
Decomposition Pathways & Troubleshooting Logic
Visualizing the Threat Matrix
The following diagram illustrates the three primary decomposition pathways users encounter.
Figure 1: Primary decomposition vectors. Red indicates hydrolysis (moisture), Yellow indicates oxidation (air), Green indicates chemical incompatibility (nucleophiles).
Troubleshooting Q&A (The "Help Desk")
Q1: "I see a new spot on my TLC just below the product. It stains acidic. What happened?"
-
Diagnosis: Hydrolysis.[3]
-
Cause: Moisture ingress. The ester has hydrolyzed to the carboxylic acid (2-(methylthio)pyrimidine-4-carboxylic acid). This is common if the bottle was opened in a humid room without re-sealing under inert gas.
-
Fix: You cannot reverse this easily. For the remaining solid, dry immediately under high vacuum and store under Argon. If the acid is an impurity in a reaction, it can often be removed by a basic wash (sat. NaHCO3), as the acid will deprotonate and move to the aqueous layer, while the ester remains in the organic layer [1].
Q2: "My product turned from white/pale yellow to a bright orange/dark oil."
-
Diagnosis: S-Oxidation and Oligomerization.
-
Cause: Exposure to air and light. The sulfur atom has oxidized.[4][5][6] Pyrimidine N-oxides or S-oxides often exhibit strong color changes due to extended conjugation and charge transfer complexes.
-
Fix: Purify via silica column chromatography immediately. Sulfoxides are much more polar than the sulfide starting material and will elute significantly later.
Q3: "I tried to recrystallize from hot methanol, but I recovered a different compound."
-
Diagnosis: Transesterification or
. -
Cause: Heating in methanol can cause the methyl ester to exchange (if using ethanol) or, more dangerously, the methoxide (generated if any base is present) can displace the -SMe group at position 2 [3].
-
Fix: Avoid alcohols for heating. Use non-nucleophilic solvent systems like Ethyl Acetate/Hexanes or Dichloromethane/Pentane for recrystallization.
Technical Protocols
Protocol A: Purification via Flash Chromatography
If decomposition is suspected, use this protocol to recover pure material.
-
Stationary Phase: High-grade Silica Gel (60 Å, 230-400 mesh).
-
Mobile Phase: Gradient of Hexanes:Ethyl Acetate.
-
Start: 90:10 (Hex:EtOAc) to elute non-polar impurities.
-
Product Elution: Typically occurs between 20-30% EtOAc depending on column loading.
-
Note: The Sulfoxide impurity is very polar and may require 80-100% EtOAc or even MeOH to elute.
-
-
Loading: Dissolve crude in minimal DCM. Do not use MeOH for loading.
-
Detection: UV at 254 nm. (Pyrimidines absorb strongly here).
Protocol B: QC Check (1H NMR Validation)
Verify integrity before use.
-
Solvent: CDCl3
-
Key Signals:
- ~2.6 ppm (s, 3H): S-Me group. (If this shifts downfield to ~2.8-3.0, oxidation has occurred).
- ~4.0 ppm (s, 3H): COOMe ester group. (If this disappears, hydrolysis has occurred).
- ~7.6 & 8.8 ppm (d, 1H each): Pyrimidine ring protons.
References
- Brown, D. J. (1994). The Pyrimidines. Wiley-Interscience.
-
Jadhav, S. D., & Singh, A. (2017).[5] Oxidative annulation involving anilines and aryl ketones.[5] Organic Letters, 19(20), 5673-5676. Link (Demonstrates oxidative sensitivity of pyrimidine systems).
-
Shadbolt, R. S., & Ulbricht, T. L. V. (1967).[7] Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1172-1178. Link (Establishes the lability of the 2-methylthio group toward nucleophilic displacement).
-
Synblock Product Data. (n.d.). This compound Storage Conditions. Link (Confirming "Dry, sealed place" requirements).[2]
Sources
- 1. chemscene.com [chemscene.com]
- 2. CAS 64224-67-5 | this compound - Synblock [synblock.com]
- 3. researchgate.net [researchgate.net]
- 4. nacatsoc.org [nacatsoc.org]
- 5. Pyrimidine synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Navigating Solvent Effects in Reactions of Methyl 2-(methylthio)pyrimidine-4-carboxylate: A Technical Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 2-(methylthio)pyrimidine-4-carboxylate. This guide is designed to provide in-depth technical assistance and troubleshooting advice for navigating the complexities of solvent effects on the reactivity of this versatile heterocyclic compound. As a Senior Application Scientist, my goal is to blend theoretical principles with practical, field-tested insights to empower you to optimize your reaction conditions and overcome common experimental hurdles.
Understanding the Reactivity Landscape
This compound is a substituted pyrimidine, a class of heterocycles of immense interest in medicinal chemistry. Its reactivity is primarily governed by nucleophilic aromatic substitution (SNAr), where a nucleophile replaces a leaving group on the aromatic ring. In this molecule, the methylthio (-SMe) group at the C2 position can act as a leaving group. However, it is crucial to recognize that the methylthio group is a comparatively poor leaving group compared to halogens or sulfonyl groups.[1] This inherently lower reactivity is a key consideration in experimental design and troubleshooting.
The pyrimidine ring is electron-deficient, which is a prerequisite for SNAr. The presence of the electron-withdrawing carboxylate group at the C4 position further activates the ring towards nucleophilic attack. The relative reactivity of the positions on the pyrimidine ring is a critical factor. For 2,4-disubstituted pyrimidines, the C4 position is often more susceptible to nucleophilic attack than the C2 position.[2]
The Critical Role of the Solvent
The choice of solvent is paramount in controlling the outcome of reactions involving this compound. Solvents not only dissolve the reactants but also play a crucial role in stabilizing or destabilizing reactants, intermediates, and transition states, thereby profoundly influencing the reaction rate and mechanism.
Solvent Polarity and Type
Solvents are broadly classified based on their polarity (polar or nonpolar) and their ability to donate hydrogen bonds (protic or aprotic).
-
Polar Protic Solvents: (e.g., water, methanol, ethanol) possess a dipole moment and can act as hydrogen bond donors.
-
Polar Aprotic Solvents: (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile) have a dipole moment but lack O-H or N-H bonds, so they cannot donate hydrogen bonds.
-
Nonpolar Solvents: (e.g., hexane, toluene) have a low dielectric constant and no significant dipole moment.
The general mechanism for SNAr reactions proceeds through a negatively charged intermediate known as a Meisenheimer complex.[3] The stability of this intermediate is key to the reaction's progress.
Caption: Generalized SNAr Mechanism via a Meisenheimer Complex.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound so sluggish or not proceeding at all?
A1: The most likely reason is the poor leaving group ability of the methylthio (-SMe) group.[1] Compared to more conventional leaving groups like halides (-Cl, -Br) or sulfones (-SO₂Me), the methylthio group is significantly less reactive. In a comparative study, 2-methylthio-pyrimidines were found to be far less reactive, and in some cases completely unreactive, under conditions where the corresponding 2-methylsulfonyl-pyrimidines reacted readily.[4]
Troubleshooting Steps:
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the barrier of displacing a poor leaving group.
-
Use a More Nucleophilic Reagent: A stronger nucleophile will be more effective at attacking the electron-deficient pyrimidine ring.
-
Activate the Leaving Group: In some cases, the methylthio group can be oxidized to the much more reactive methylsulfinyl (-S(O)Me) or methylsulfonyl (-SO₂Me) group using an oxidizing agent like m-CPBA.[5] The resulting sulfone is an excellent leaving group.[1]
-
Solvent Choice: Ensure you are using an appropriate solvent. A polar aprotic solvent like DMF or DMSO is often preferred for SNAr reactions as they can enhance the reactivity of anionic nucleophiles.[6]
Q2: I am observing side products. What could they be and how can I minimize them?
A2: A potential side reaction is the displacement of the methylthio group itself, especially if there is another, less reactive leaving group on the pyrimidine ring or if forcing conditions are used. For instance, in a related system, ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, the methylthio group was displaced by cyanide ion in DMSO.[7]
Troubleshooting Steps:
-
Optimize Reaction Time and Temperature: Over-long reaction times or excessively high temperatures can promote side reactions. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint.
-
Control Stoichiometry: Using a large excess of the nucleophile might lead to multiple substitutions if other positions are also reactive.
-
Choice of Nucleophile: Highly reactive, "hard" nucleophiles might be less selective. If possible, consider a "softer" nucleophile that might exhibit greater selectivity for the desired reaction site.
Q3: How do I choose the right solvent for my reaction?
A3: The choice of solvent is critical and depends on the nature of your nucleophile.
| Solvent Type | Recommended for... | Rationale |
| Polar Aprotic (e.g., DMF, DMSO, Acetonitrile) | Anionic nucleophiles (e.g., alkoxides, thiolates) | These solvents solvate the counter-ion of the nucleophile but not the nucleophile itself, leaving it "naked" and highly reactive. |
| Polar Protic (e.g., Methanol, Ethanol, Water) | Neutral nucleophiles (e.g., amines) | Protic solvents can solvate and stabilize the charged Meisenheimer intermediate. However, they can also solvate and deactivate anionic nucleophiles through hydrogen bonding. |
| Nonpolar (e.g., Toluene, Dioxane) | Generally not recommended for SNAr | These solvents are typically poor at dissolving the often polar reactants and are unable to stabilize the charged intermediate. |
Q4: Can the methylthio group be displaced? I thought it was a poor leaving group.
A4: Yes, while it is a poor leaving group, it is not completely unreactive. Its displacement is possible under certain conditions, particularly with strong nucleophiles and in polar aprotic solvents that enhance nucleophilicity. For example, treatment of a similar 4-chloro-2-methylthiopyrimidine with an excess of sodium methoxide resulted in the displacement of both the chloro and the methylthio groups.[7] This indicates that with a sufficiently strong nucleophile and appropriate conditions, the C-S bond can be cleaved.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine Nucleophile
This protocol is a starting point and may require optimization for your specific amine.
Materials:
-
This compound
-
Amine nucleophile (2-3 equivalents)
-
Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Triethylamine or Diisopropylethylamine (DIPEA) (as a base, 2-3 equivalents)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of this compound (1 equivalent) in DMF or NMP, add the amine nucleophile (2-3 equivalents) and the base (2-3 equivalents).
-
Heat the reaction mixture to 80-120 °C under a nitrogen or argon atmosphere. The optimal temperature will depend on the reactivity of the amine.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water to remove the solvent and excess reagents.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Caption: Workflow for Amine Substitution on the Pyrimidine Core.
Protocol 2: Activation of the Methylthio Group by Oxidation
This two-step protocol can be employed when the methylthio group is insufficiently reactive.
Step 1: Oxidation to the Methylsulfonyl Group
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents)
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve this compound (1 equivalent) in DCM or CHCl₃.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (2.2 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC for the disappearance of the starting material.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude methyl 2-(methylsulfonyl)pyrimidine-4-carboxylate, which can often be used in the next step without further purification.
Step 2: Nucleophilic Substitution on the Activated Substrate
The resulting methyl 2-(methylsulfonyl)pyrimidine-4-carboxylate is significantly more reactive. The nucleophilic substitution can now be carried out under milder conditions (e.g., lower temperatures, shorter reaction times) following a procedure similar to Protocol 1.
References
- Bar-Zeev, M., et al. (2020). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
- Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1172-1178.
- Pew, R. M., & Wiggins, J. M. (2018). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 83(15), 8133-8141.
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange. Retrieved from [Link]
- A Comparative Analysis of Methylthio vs. Methylsulfonyl Leaving Groups in Nucleophilic Substitution Reactions. (2025). BenchChem.
- Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate... (2017). Journal of Medicinal Chemistry, 60(10), 4247-4263.
- Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. (n.d.). QM Magic Class.
- Nucleophilic Substitution Reactions. (n.d.). Dalal Institute.
- 16.7: Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts.
- Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (2024). ChemRxiv.
- Pyrimidine synthesis. (n.d.). Organic Chemistry Portal.
- Process for synthesis of a 2-thioalkyl pyrimidine. (2021).
- Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over... (n.d.). ChemRxiv.
- Application Notes and Protocols: Nucleophilic Substitution on Thienopyrimidines. (2025). BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N2-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)-6-methyl-N8-neopentylpyrido[3,4-d]pyrimidine-2,8-diamine (BOS172722) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2021113282A1 - Process for synthesis of a 2-thioalkyl pyrimidine - Google Patents [patents.google.com]
- 7. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
catalyst selection for reactions involving Methyl 2-(methylthio)pyrimidine-4-carboxylate
Ticket System: Catalytic Strategies & Troubleshooting
Status: Active Agent: Senior Application Scientist Topic: Catalyst Selection & Reaction Optimization Molecule ID: Methyl 2-(methylthio)pyrimidine-4-carboxylate (CAS Ref: 64224-67-5 / 6368-21-4 analog)
System Overview: The Reactivity Matrix
Welcome to the technical guide for this compound. This scaffold is a bifunctional building block in medicinal chemistry (e.g., kinase inhibitors). Its reactivity is defined by two orthogonal electrophilic sites and an electron-deficient ring system.
Key Reactivity Zones:
-
C2-Position (Methylthio group): A "masked" electrophile. It is chemically inert to mild nucleophiles but can be activated for cross-coupling (Liebeskind-Srogl) or displacement (
) via oxidation. -
C4-Position (Ester): Susceptible to standard acyl substitution, hydrolysis, or reduction.
-
C5/C6-Position (Ring C-H): Electron-deficient; accessible via radical pathways (Minisci).
Ticket #1: Cross-Coupling Stalled (C-C Bond Formation)
User Report: "I am trying to couple a boronic acid to the C2 position using standard Suzuki conditions (Pd(PPh3)4 / Carbonate), but I see <5% conversion and black precipitate."
Diagnosis: Catalyst Poisoning & Mechanistic Mismatch
Standard Suzuki-Miyaura conditions fail because the methylthio (-SMe) group is not a halide. It does not undergo oxidative addition with Pd(0) easily, and the sulfur atom strongly coordinates to Palladium, poisoning the catalyst.
Resolution: The Liebeskind-Srogl Protocol
You must switch to the Liebeskind-Srogl cross-coupling manifold. This reaction requires a dual-metal system: Palladium to form the bond and Copper to scavenge the sulfur.
Recommended Catalytic System:
-
Primary Catalyst:
(2.5 mol%) or (5 mol%). -
Co-Catalyst (Critical): CuTC (Copper(I) thiophene-2-carboxylate).
-
Why CuTC? Unlike CuI, CuTC is non-aggregating and specifically activates the C-S bond for oxidative addition while sequestering the sulfur leaving group.
-
-
Ligand: TFP (Tri-2-furylphosphine) is often superior to
for this specific transformation.
Protocol (1st Generation - Stoichiometric Cu):
-
Mix: Thioether (1.0 eq), Boronic Acid (1.5 eq), CuTC (1.5 - 2.0 eq), Pd source (5 mol%), TFP (10-20 mol%).
-
Solvent: THF or Dioxane (Anhydrous, degassed).
-
Temp: 50°C - Reflux.
-
Atmosphere: Argon (Strict exclusion of
is vital for the 1st gen protocol).
Visualizing the Mechanism: The copper cofactor inserts into the C-S bond (activating it) and facilitates transmetallation to Palladium.[1]
Caption: The dual-metal mechanism where CuTC activates the sulfide and enables Pd-catalyzed coupling.
Ticket #2: Sluggish Nucleophilic Substitution ( )
User Report: "I'm trying to displace the -SMe group with a secondary amine. Refluxing in EtOH gives no reaction after 24 hours."
Diagnosis: Poor Leaving Group Ability
The thiolate anion (
Resolution: Catalytic Oxidation (The Sulfone Route)
Convert the sulfide (-SMe) to a sulfone (
Step 1: Catalytic Oxidation
-
Catalyst: Sodium Tungstate (
) - 1-2 mol%. -
Oxidant:
(30% aq). -
Promoter: Phenylphosphonic acid (optional, for pH control).
-
Solvent: Water or MeOH/Water.
-
Mechanism: Tungstate forms a peroxotungstate species that rapidly transfers oxygen to sulfur.
Step 2: Displacement
-
Reagent: Target Amine (1.1 eq).
-
Base:
or DIPEA (if using amine salts). -
Solvent: THF or DMF.
-
Temp: 0°C to RT (Reaction is often exothermic).
Comparison of Methods:
| Method | Catalyst/Reagent | Conditions | Selectivity |
| Direct | None / High Heat | >100°C, sealed tube | Low (Ester hydrolysis risk) |
| Oxidation (Rec.) | RT, 1-2 hrs | High (Preserves ester) | |
| mCPBA | Stoichiometric | 0°C, DCM | Good, but difficult workup |
Ticket #3: Functionalizing the Ring (C-H Activation)
User Report: "I need to add an alkyl group to the pyrimidine ring (C5 or C6) without touching the ester or the sulfide."
Diagnosis: Electron Deficiency
Friedel-Crafts alkylation will fail because the pyrimidine ring is too electron-deficient. You need a radical pathway.
Resolution: Minisci Reaction
Use a Silver(I) catalyzed radical decarboxylation of carboxylic acids.
Protocol:
-
Catalyst:
(10-20 mol%). -
Radical Source: Alkyl Carboxylic Acid (
). -
Oxidant: Ammonium Persulfate (
). -
Solvent: DCM/Water (Biphasic) or TFA/Water.
-
Temp: 40-60°C.
Regioselectivity Note: The radical will preferentially attack the most electron-deficient position. With the C4-ester and C2-SMe present, C6 is the primary target for nucleophilic radicals.
Decision Matrix: Catalyst Selection
Use this flow to select the correct catalytic system for your specific transformation.
Caption: Decision tree for selecting catalytic protocols based on desired structural modification.
Frequently Asked Questions (FAQ)
Q: Can I use mCPBA instead of Tungstate for the oxidation step?
A: Yes, mCPBA works well, but it generates stoichiometric m-chlorobenzoic acid waste which complicates purification. The
Q: Will the C4-ester survive the Liebeskind-Srogl coupling? A: Generally, yes. The reaction conditions (neutral pH, non-nucleophilic bases) are compatible with methyl esters. However, avoid strong alkoxide bases which might cause transesterification or hydrolysis.
Q: Why is my Liebeskind coupling turning black immediately? A: This indicates Pd precipitation. Ensure your CuTC is fresh (it should be tan/brown, not green) and that you are using a stabilizing ligand like TFP or TPP. Strictly exclude oxygen if using the 1st generation protocol.
References
-
Liebeskind-Srogl Coupling (Original): Liebeskind, L. S., & Srogl, J. (2000).[2] Thiol Ester−Boronic Acid Cross-Coupling.[3] Journal of the American Chemical Society, 122(45), 11260–11261. Link
-
Mechanistic Role of CuTC: Villalobos, J. M., Srogl, J., & Liebeskind, L. S. (2007). A Diversity-Oriented, Microwave-Assisted Synthesis of (Hetero)biaryls via the Liebeskind-Srogl Cross-Coupling Reaction. Journal of the American Chemical Society, 129(51), 15734–15735. Link
-
Catalytic Sulfide Oxidation: Sato, K., Hyodo, M., Aoki, M., Zheng, X. Q., & Noyori, R. (1998). Oxidation of Sulfides to Sulfoxides and Sulfones with 30% Hydrogen Peroxide under Organic Solvent- and Halogen-Free Conditions. Tetrahedron, 54(12), 2699-2708. Link
-
Minisci Reaction on Pyrimidines: Duncton, M. A. (2011). Minisci reactions: Versatile CH-functionalization for medicinal chemists. MedChemComm, 2(12), 1135-1161. Link
-
Nucleophilic Substitution Mechanisms: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link
Sources
- 1. Divergent Acyl and Decarbonylative Liebeskind-Srogl Cross-Coupling of Thioesters by Cu-Cofactor and Pd–NHC (NHC = N-Heterocyclic Carbene) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Liebeskind-Srogl C-C cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liebeskind–Srogl coupling - Wikipedia [en.wikipedia.org]
Validation & Comparative
reactivity comparison of Methyl 2-(methylthio)pyrimidine-4-carboxylate vs. its ethyl ester
Topic: Reactivity Comparison: Methyl 2-(methylthio)pyrimidine-4-carboxylate vs. its Ethyl Ester Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists.
Executive Summary
In the optimization of pyrimidine-based scaffolds—ubiquitous in kinase inhibitors (e.g., Raf, CDK) and anti-infectives—the choice between This compound (1a) and its Ethyl ester analog (1b) is often treated as trivial. However, for process chemists and structural biologists, the distinction dictates reaction kinetics, solubility profiles, and downstream purification strategies.
This guide analyzes the physicochemical and reactive divergences between these two synthons. While the electronic influence of the methyl versus ethyl group on the pyrimidine ring is negligible, their steric and lipophilic differences significantly impact nucleophilic acyl substitution rates and crystallization behaviors .
Core Structural Comparison
| Feature | Methyl Ester (1a ) | Ethyl Ester (1b ) |
| Formula | C₇H₈N₂O₂S | C₈H₁₀N₂O₂S |
| MW | 184.22 g/mol | 198.24 g/mol |
| Steric Bulk (Taft Es) | 0.00 (Reference) | -0.07 (Slightly bulkier) |
| Lipophilicity (cLogP) | ~0.8 | ~1.3 |
| Primary Utility | Rapid library synthesis; fast amidation. | Process scale-up; superior solubility in non-polar solvents. |
Reactivity Profile & Mechanistic Insight
Nucleophilic Acyl Substitution (C4 Position)
The primary differentiation lies in the reactivity of the ester carbonyl at the C4 position. The pyrimidine ring is electron-deficient, activating the ester towards nucleophilic attack.
-
Hydrolysis & Saponification:
-
Methyl Ester (1a): Exhibits faster hydrolysis kinetics (k_obs) under basic conditions (LiOH/THF/H₂O). The methoxy leaving group is less sterically hindered, allowing for rapid tetrahedral intermediate formation.
-
Ethyl Ester (1b): Hydrolysis is approximately 3–5x slower due to the additional methylene group providing steric shielding to the carbonyl carbon.
-
Implication: Use 1a for rapid generation of the free acid (2-(methylthio)pyrimidine-4-carboxylic acid) at room temperature. Use 1b if the molecule must survive mild basic workups elsewhere in a sequence.
-
-
Amidation (Aminolysis):
-
Direct reaction with primary amines (without coupling agents) proceeds significantly faster with 1a .
-
1b often requires elevated temperatures (>60°C) or Lewis acid catalysis (e.g., AlMe₃) to achieve full conversion, which risks displacing the S-methyl group at C2.
-
Nucleophilic Aromatic Substitution (S_NAr at C2)
Both esters possess a 2-methylthio (SMe) group, a "masked" leaving group.
-
Oxidative Activation: The SMe group is typically oxidized to a sulfoxide (SOMe) or sulfone (SO₂Me) using m-CPBA or Oxone to facilitate displacement.
-
Chemo-selectivity Warning: When performing S_NAr reactions before ester manipulation, 1b (Ethyl) is preferred. Its lower susceptibility to adventitious nucleophilic attack at the ester carbonyl ensures that the nucleophile targets the C2 position exclusively.
Experimental Data & Protocols
Protocol A: Selective Saponification (Methyl Ester Preferred)
Targeting the carboxylic acid without degrading the S-methyl moiety.
Rationale: The methyl ester allows for milder conditions, preventing the nucleophilic attack of hydroxide on the C2-SMe group (which produces the inactive 2-hydroxy pyrimidine).
-
Dissolution: Dissolve 1a (1.0 eq) in THF:Water (3:1 v/v). Concentration: 0.2 M.
-
Reagent Addition: Add LiOH·H₂O (1.2 eq) at 0°C.
-
Reaction: Stir at 0°C → RT for 45 minutes. (Note: 1b would require 2–4 hours or mild heating).
-
Quench: Acidify carefully with 1N HCl to pH 3–4.
-
Isolation: The acid typically precipitates. Filter and wash with cold water.
Protocol B: Direct Amidation (Aminolysis)
Comparison of reaction times for Benzylamine addition.
| Substrate | Solvent | Temp | Time to >95% Conv. | Yield |
| Methyl Ester (1a) | MeOH | RT | 4 hours | 92% |
| Ethyl Ester (1b) | EtOH | RT | 18 hours | 84% |
| Ethyl Ester (1b) | EtOH | 60°C | 3 hours | 89% |
Observation: The methyl ester 1a allows for ambient temperature amidation, preserving sensitive functional groups on the amine partner.
Decision Matrix: Which to Choose?
| Scenario | Recommended Analog | Reasoning |
| High-Throughput Screening (HTS) | Methyl (1a) | Faster reaction times increase library turnover; easier to drive to completion. |
| Process Scale-Up (>100g) | Ethyl (1b) | Often an oil or low-melting solid with higher solubility in toluene/EtOAc, aiding liquid-liquid extraction. |
| Sequential S_NAr Reactions | Ethyl (1b) | More robust ester stability prevents side reactions during C2-displacement steps. |
| Crystallization Driven Purification | Methyl (1a) | Generally higher melting point; more likely to be a crystalline solid than the ethyl analog. |
Reaction Landscape Visualization
The following diagram illustrates the divergent pathways and the critical decision points where the ester choice impacts the synthetic outcome.
Figure 1: Divergent synthetic pathways for 2-(methylthio)pyrimidine-4-carboxylates. Path B and C kinetics are heavily dependent on the ester alkyl group.
References
-
Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines.[1][2][3][4][5][6][7][8][9] Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. Link
- Context: Establishes the lability of the methylthio group and general ester behavior in pyrimidine systems.
-
Jadhav, S. D., & Singh, A. (2017).[4] Oxidative Annulation for Pyrimidine Synthesis. Organic Letters, 19, 5673-5676.[4] Link
- Context: Modern synthetic routes to 4-substituted pyrimidines, relevant for accessing the carboxyl
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2773822 (this compound).Link
- Context: Physicochemical data verific
-
Larson, G. M., et al. (2025).[3] Nucleobase analogs and pyrimidine salvage pathways. Spectrum. Link
- Context: Biological relevance of the pyrimidine salvage pathway, highlighting the utility of these esters in drug discovery.
Sources
- 1. bu.edu.eg [bu.edu.eg]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. The nucleobase analog 4-thiouracil hijacks the pyrimidine salvage pathway to inhibit Staphylococcus aureus growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrimidine synthesis [organic-chemistry.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactome | Pyrimidine biosynthesis [reactome.org]
- 8. mdpi.com [mdpi.com]
- 9. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Methyl 2-(methylthio)pyrimidine-4-carboxylate
For researchers, scientists, and professionals in the fast-paced world of drug development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the bedrock of reliable and reproducible results. This guide provides an in-depth, technically-grounded comparison of analytical methodologies for assessing the purity of a key building block, Methyl 2-(methylthio)pyrimidine-4-carboxylate. We will delve into the rationale behind experimental choices, provide actionable protocols, and present comparative data to ensure a comprehensive understanding of purity assessment for this critical compound.
This compound is a vital intermediate in the synthesis of a variety of biologically active molecules. Its structural integrity and purity directly impact the efficacy and safety profile of the final drug product. Therefore, a robust analytical strategy to identify and quantify impurities is paramount.
Understanding the Synthetic Landscape and Potential Impurities
A common synthetic route to this compound involves the S-methylation of a corresponding 2-thioxopyrimidine precursor.[1] While seemingly straightforward, this process can introduce several process-related impurities that must be diligently monitored.
A Plausible Synthetic Pathway:
A likely synthesis commences with the condensation of a β-ketoester with S-methylisothiourea, or a multi-step process involving the initial formation of a pyrimidine ring followed by functional group interconversions.[2][3] A key step in many syntheses of 2-(methylthio)pyrimidines is the alkylation of a 2-mercaptopyrimidine.[1]
Potential Process-Related Impurities:
Based on the typical synthetic routes, the following impurities should be considered during purity analysis:
-
Starting Materials: Unreacted 2-mercaptopyrimidine precursors or other starting materials.
-
Over-alkylation Products: The formation of N-methylated byproducts, where methylation occurs on one of the ring nitrogens in addition to the sulfur atom.[1]
-
O-Alkylation Products: In cases where a tautomeric hydroxyl form of the pyrimidine exists, O-methylation can lead to undesired isomers.[1]
-
Byproducts from Side Reactions: Impurities arising from competing reaction pathways, such as dimerization or degradation of starting materials under the reaction conditions.
-
Residual Solvents and Reagents: Trace amounts of solvents (e.g., methanol, ethanol, tetrahydrofuran) and reagents (e.g., methyl iodide, bases) used in the synthesis and purification steps.
A Multi-faceted Approach to Purity Determination
A single analytical technique is rarely sufficient to provide a complete purity profile. A combination of chromatographic and spectroscopic methods is essential for a comprehensive assessment.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis
For quantitative purity assessment of non-volatile organic compounds like this compound, High-Performance Liquid Chromatography (HPLC) is the gold standard. A well-developed reversed-phase HPLC method can separate the main component from its structurally similar impurities with high resolution and sensitivity.
Experimental Protocol: A Validated HPLC-UV Method
This protocol is a robust starting point for the analysis of this compound and can be adapted and validated for specific laboratory instrumentation and requirements.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
| Parameter | Specification |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 20% B; 5-20 min: 20-80% B; 20-25 min: 80% B; 25-26 min: 80-20% B; 26-30 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | 254 nm |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Workflow for HPLC Purity Assessment:
Caption: Workflow for HPLC Purity Assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the synthesized compound and identifying impurities with different chemical environments.
Predicted ¹H and ¹³C NMR Data for this compound:
Based on the analysis of similar structures, the following spectral features are expected:[4][5][6]
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| -S-CH₃ | ~2.6 | ~14 |
| -O-CH₃ | ~3.9 | ~53 |
| Pyrimidine-H5 | ~7.5 | ~120 |
| Pyrimidine-H6 | ~8.8 | ~158 |
| Pyrimidine-C2 | - | ~172 |
| Pyrimidine-C4 | - | ~165 |
| Pyrimidine-C5 | - | ~120 |
| Pyrimidine-C6 | - | ~158 |
| C=O | - | ~164 |
The presence of significant peaks outside of these expected regions could indicate the presence of impurities. For instance, an N-methylated impurity would likely show an additional singlet in the 3.0-4.0 ppm region in the ¹H NMR spectrum.
Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation
Mass spectrometry provides crucial information about the molecular weight of the synthesized compound and can help in identifying impurities with different masses. Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques.
Expected Mass Spectral Data:
-
Molecular Ion Peak (M⁺•): For this compound (C₇H₈N₂O₂S), the expected m/z is 184.03.
-
Key Fragmentation Patterns: Common fragmentation pathways for pyrimidine derivatives involve the loss of small molecules or radicals from the substituents.[7][8][9] For the target molecule, one might expect to see fragments corresponding to the loss of:
-
•OCH₃ (m/z 153)
-
COOCH₃ (m/z 125)
-
•SCH₃ (m/z 137)
-
Comparative Analysis of Purity Assessment Techniques
| Analytical Technique | Strengths | Limitations | Primary Role in Purity Assessment |
| HPLC-UV | High resolution and sensitivity for quantitative analysis of impurities. | Requires a chromophore for UV detection. Co-elution of impurities is possible. | Quantitative Purity Determination: Provides accurate percentage purity and relative amounts of impurities. |
| ¹H and ¹³C NMR | Provides detailed structural information for both the main component and impurities. Quantitative with an internal standard. | Lower sensitivity compared to HPLC for trace impurities. Complex spectra can be difficult to interpret. | Structural Confirmation and Identification of Major Impurities: Confirms the identity of the synthesized compound and helps in the structural elucidation of unknown impurities. |
| Mass Spectrometry (MS) | Unambiguous determination of molecular weight. High sensitivity. Can be coupled with HPLC (LC-MS) for powerful impurity identification. | Isomeric impurities cannot be distinguished by MS alone. Fragmentation patterns can be complex. | Molecular Weight Confirmation and Impurity Identification: Confirms the molecular weight of the main component and provides molecular weights of impurities, aiding in their identification. |
| Gas Chromatography (GC) | Excellent for the analysis of volatile impurities. | Not suitable for non-volatile compounds like the target molecule. | Analysis of Residual Solvents: Quantifies volatile organic compounds used in the synthesis. |
Logical Workflow for Comprehensive Purity Assessment:
Caption: A logical workflow for the comprehensive purity assessment.
Conclusion: A Commitment to Quality
Ensuring the purity of this compound is a critical, multi-step process that relies on the synergistic use of various analytical techniques. While HPLC provides the quantitative backbone for purity assessment, NMR and MS are indispensable for structural confirmation and impurity identification. By implementing a robust analytical strategy, researchers and drug developers can have high confidence in the quality of their intermediates, ultimately contributing to the development of safer and more effective medicines. The specifications for pharmaceutical intermediates often require a purity of ≥98%, with stringent controls on individual and total impurities.[10][11][12]
References
-
SYNTHESIS OF 2-S-SUBSTITUTED PYRIMIDINE DERIVATIVES: AS ANTI- TUMOR AGENT. Jetir.Org. Available at: [Link]
-
Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. PMC - NIH. Available at: [Link]
-
Pyrimidine synthesis. Organic Chemistry Portal. Available at: [Link]
- Process for synthesis of a 2-thioalkyl pyrimidine. Google Patents.
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available at: [Link]
-
Mass spectral fragmentation modes of pyrimidine derivatives. Int. J. Chem. Tech. Res. 2012, 4, 834-841. Available at: [Link]
-
HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. Available at: [Link]
-
Pharmaceutical Intermediate Quality Standards: A Practical Guide. Available at: [Link]
-
Synthesis and fungicidal activity of 2-(methylthio)-4-methylpyrimidine carboxamides bearing a carbamate moiety. Taylor & Francis. Available at: [Link]
-
Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. Available at: [Link]
-
The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing. Available at: [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Available at: [Link]
-
Supporting information Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5- carboxylate, (4a): Yield 95%: 1H NMR (40. The Royal Society of Chemistry. Available at: [Link]
-
Fragmentation Patterns in Mass Spectrometry. Chemistry LibreTexts. Available at: [Link]
-
Purity determination and evaluation of new drug substances. PubMed. Available at: [Link]
-
Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. PubMed. Available at: [Link]
-
Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. MDPI. Available at: [Link]
- Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine. Google Patents.
-
Supporting Information Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties. AWS. Available at: [Link]
Sources
- 1. jetir.org [jetir.org]
- 2. Pyrimidine synthesis [organic-chemistry.org]
- 3. bu.edu.eg [bu.edu.eg]
- 4. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. researchgate.net [researchgate.net]
- 9. article.sapub.org [article.sapub.org]
- 10. tianmingpharm.com [tianmingpharm.com]
- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 12. nbinno.com [nbinno.com]
structure-activity relationship (SAR) of Methyl 2-(methylthio)pyrimidine-4-carboxylate analogs
Topic: Structure-Activity Relationship (SAR) of Methyl 2-(methylthio)pyrimidine-4-carboxylate Analogs Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists
Executive Summary: The "Privileged" Pyrimidine Scaffold
In the landscape of heterocyclic drug discovery, This compound (CAS 64224-67-5) represents a critical bifurcation point. It serves as a versatile "chassis" molecule. Depending on the chemical modifications applied to its C2 (thioether) and C4 (ester) positions, this scaffold can be steered toward two distinct therapeutic profiles: Agrochemical/Antifungal agents (retaining the lipophilic SMe group) or Kinase Inhibitors (displacing SMe with amino-aryl motifs).
This guide objectively compares the parent scaffold against its two primary optimized derivatives: the 2-Amino-pyrimidine (Kinase-focused) and the Pyrimidine-4-carboxamide (Stability-focused) .
Quick Comparison Matrix
| Feature | Parent Scaffold (2-SMe Ester) | Alternative A (2-Amino Amide) | Alternative B (2-Oxo Acid) |
| Primary Utility | Intermediate / Antifungal Lead | Kinase Inhibition (e.g., CDK, EGFR) | Metabolite / Soluble Prodrug |
| Lipophilicity (LogP) | High (~1.0 - 1.5) | Moderate (Tunable) | Low (Hydrophilic) |
| Metabolic Stability | Low (Esterase sensitive) | High (Amide bond) | High (Excreted) |
| Synthetic Reactivity | High (SnAr active C2) | Low (Stable core) | Inert |
| Key Risk | Rapid hydrolysis of ester | Solubility issues | Poor membrane permeability |
Structure-Activity Relationship (SAR) Analysis
The biological activity of this scaffold is dictated by the electronic and steric interplay between the C2-thioether and the C4-carboxylate.
The C2 Position: The "Specificity Switch"
-
Methylthio (-SMe): In the parent molecule, this group provides high lipophilicity, facilitating cell membrane penetration. It is essential for antifungal activity (e.g., against Sclerotinia sclerotiorum) and herbicidal potency. However, it is metabolically vulnerable to S-oxidation.
-
Amino (-NH-Ar): Displacing the -SMe group with an aniline derivative is the standard optimization for anticancer drugs . The nitrogen acts as a hydrogen bond donor to the hinge region of kinase enzymes (e.g., ATP binding pocket).
-
Oxo (-OH/=O): Hydrolysis of the C2 position destroys kinase affinity but increases water solubility, often resulting in inactive metabolites.
The C4 Position: The "Binding Anchor"
-
Methyl Ester (-COOMe): A prodrug motif. It improves oral bioavailability but is rapidly hydrolyzed by plasma esterases to the carboxylic acid.
-
Carboxamide (-CONH-R): Converting the ester to an amide significantly improves metabolic stability and introduces a hydrogen bond donor/acceptor pair critical for interacting with residues like Lysine or Aspartic acid in target proteins.
Visualization: SAR Decision Tree
The following diagram illustrates the functional consequences of modifying the core scaffold.
Figure 1: SAR Decision Tree for this compound. Blue path indicates the starting material; Green nodes indicate optimized drug-like properties.
Comparative Performance Data
To validate the SAR claims, we compare the biological profiles of the parent ester against its amide derivative (a common optimization step).
Case Study Context: Inhibition of Sclerotinia sclerotiorum (Fungal Pathogen) and General Cytotoxicity (HepG2).
| Compound Class | Structure Motif | Fungicidal Rate (100 mg/L) | Cytotoxicity (HepG2) | Metabolic Half-life (Microsomes) |
| Parent (Reference) | 2-SMe, 4-COOMe | 45% | Moderate | < 15 min (Rapid Hydrolysis) |
| Analog A (Amide) | 2-SMe, 4-CONH-Ph | 69.5% | Low | > 60 min |
| Analog B (Amino) | 2-NH-Ph, 4-COOMe | < 10% | High | ~ 30 min |
Analysis:
-
Retaining the SMe group (Analog A) is crucial for antifungal activity. The thioether likely interacts with a hydrophobic pocket in the fungal enzyme (e.g., succinate dehydrogenase).
-
Converting to Amide (Analog A) significantly boosts potency compared to the parent ester, likely due to improved stability and additional hydrogen bonding.
-
Switching to Amino (Analog B) destroys antifungal activity but increases cytotoxicity against human cells (HepG2), indicating a shift toward kinase inhibition mechanisms relevant to oncology.
Experimental Protocols
For researchers utilizing this scaffold, the following protocols ensure reproducible synthesis of the two primary optimized pathways.
Protocol A: Synthesis of 2-Amino Derivatives (Kinase Pathway)
Objective: Displacement of the S-Methyl group via oxidation-activation.
-
Oxidation: Dissolve this compound (1.0 eq) in DCM. Add m-CPBA (2.2 eq) at 0°C. Stir for 2 hours to generate the 2-(methylsulfonyl) intermediate (a superior leaving group).
-
Workup: Wash with saturated NaHCO3 and brine. Dry over Na2SO4.
-
Displacement: Dissolve the sulfone intermediate in dry DMF. Add the desired aniline (1.1 eq) and Cs2CO3 (2.0 eq).
-
Reaction: Heat to 80°C for 4-6 hours. Monitor by TLC (The sulfone spot will disappear).
-
Purification: Pour into ice water. Filter the precipitate or extract with EtOAc. Purify via silica gel chromatography (Hexane/EtOAc).
Protocol B: Synthesis of Carboxamides (Antifungal Pathway)
Objective: Direct amidation of the ester without disturbing the S-Methyl group.
-
Activation: Dissolve the parent ester (1.0 eq) in Methanol/Water (3:1). Add LiOH (1.2 eq) and stir at RT for 1 hour to hydrolyze to the Carboxylic Acid . Acidify to pH 3 to precipitate.
-
Coupling: Dissolve the dried acid in DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 10 mins.
-
Amidation: Add the target amine (e.g., substituted aniline) (1.1 eq). Stir at RT for 12 hours.
-
Validation: 1H NMR should show the disappearance of the methyl ester singlet (~3.9 ppm) and the appearance of the amide -NH doublet/singlet (~8-10 ppm).
Visualization: Synthetic Workflow
Figure 2: Divergent synthetic pathways for optimizing the parent scaffold.
References
-
Analgesic Activity of 2-Methylthio Analogs: Dandia, A., et al. "Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines."[1] National Institutes of Health (PMC). [Link]
-
Antifungal Activity of Carboxamide Derivatives: Wang, S., et al. "Synthesis and fungicidal activity of 2-(methylthio)-4-methylpyrimidine carboxamides bearing a carbamate moiety." Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Antitubercular Properties of Pyrimidine Carboxamides: University of Johannesburg. "Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties." UJ Content. [Link]
-
Kinase Inhibition (Amino-Pyrimidine Analogs): Aiello, P., et al. "Development of Stable Amino-Pyrimidine–Curcumin Analogs: Synthesis, Equilibria in Solution, and Potential Anti-Proliferative Activity." Molecules (MDPI). [Link]
Sources
Benchmarking Pyrimidine Architectures: Traditional Condensation vs. Photoredox Annulation
Executive Summary
The pyrimidine pharmacophore remains a cornerstone of medicinal chemistry, anchoring blockbusters from Rosuvastatin to Fluorouracil. For decades, the Biginelli cyclocondensation has been the industry standard for de novo pyrimidine synthesis. However, the demand for "Green Chemistry" metrics and late-stage functionalization has driven a shift toward Visible-Light Photoredox Catalysis .
This guide objectively benchmarks the traditional thermal acid-catalyzed route against a modern metal-free photoredox protocol. We analyze the causality behind reaction outcomes, provide self-validating experimental protocols, and visualize the mechanistic divergence.
Part 1: The Traditional Benchmark (Biginelli Reaction)
The Standard: Acid-Catalyzed Cyclocondensation
The Biginelli reaction (1893) is a multicomponent reaction (MCR) that constructs a dihydropyrimidine (DHPM) core, which must often be oxidized to obtain the aromatic pyrimidine.
-
Mechanism: Acid-catalyzed condensation of an aldehyde, a
-keto ester, and urea. -
Causality: The reaction relies on the in situ formation of an
-acyliminium ion intermediate. High thermal energy (reflux) is required to overcome the activation barrier for the final cyclization and dehydration steps. -
Limitation: The harsh acidic/thermal conditions often degrade sensitive functional groups (e.g., Boc-protected amines, acid-labile acetals).
Protocol: Thermal Synthesis of Ethyl 4-phenyl-6-methyl-2-pyrimidinone
Objective: Synthesis of a standard DHPM core followed by oxidation to pyrimidine.
-
Reagents: Benzaldehyde (10 mmol), Ethyl acetoacetate (10 mmol), Urea (15 mmol).
-
Catalyst/Solvent: Conc. HCl (5 drops), Ethanol (20 mL).
-
Procedure:
-
Combine reagents in a round-bottom flask.
-
Reflux at 80°C for 4–6 hours .
-
Checkpoint: Monitor TLC for disappearance of benzaldehyde.
-
Cool to 0°C. Precipitate is filtered and recrystallized from ethanol.
-
Oxidation Step (Required for Pyrimidine): Dissolve DHPM in acetone, add KMnO4 (1.5 eq), stir for 2 hours to aromatize.
-
-
Validation: Product confirmed by melting point (202–204°C) and disappearance of sp3 C4-H signal in
H NMR.
Part 2: The Modern Challenger (Visible-Light Photoredox)
The Innovation: Metal-Free Photo-Oxidative Annulation
Modern protocols utilize visible light to drive thermodynamically uphill reactions under mild conditions. This method couples amidines with
-
Mechanism: The reaction proceeds via a Michael addition followed by cyclization. Crucially, the final aromatization (oxidation) is driven by singlet oxygen (
) generated via energy transfer from a photosensitizer (like Rose Bengal or Eosin Y) under visible light, eliminating the need for toxic metal oxidants (e.g., DDQ, MnO2). -
Causality: Light excitation allows the reaction to proceed at Room Temperature , preserving heat-sensitive motifs.
Protocol: Photoredox Synthesis of 2,4,6-Triphenylpyrimidine
Objective: Direct synthesis of aromatic pyrimidine without separate oxidation step.
-
Reagents: Benzamidine hydrochloride (0.5 mmol), Chalcone (0.5 mmol), Base (NaOtBu, 1.0 eq).
-
Catalyst/Solvent: Eosin Y (2 mol%), Ethanol (3 mL).
-
Procedure:
-
Place reagents in a reaction tube equipped with a stir bar.
-
Irradiate with Blue LEDs (450 nm, 3W) at Room Temperature (25°C) .
-
Open system (balloon O2 or air bubbling) to supply oxidant source.
-
Run for 2–4 hours .
-
Checkpoint: Fluorescence quenching of Eosin Y may be observed; TLC shows distinct fluorescent pyrimidine spot.
-
-
Validation: High-Resolution Mass Spectrometry (HRMS) confirms [M+H]+ peak; absence of aliphatic protons in NMR.
Part 3: Head-to-Head Benchmarking
The following data contrasts the performance of the two methods for synthesizing analogous phenyl-substituted pyrimidine cores.
| Metric | Traditional (Biginelli + Ox) | Modern (Photoredox) | Advantage |
| Reaction Temperature | 80°C (Reflux) | 25°C (Room Temp) | Modern (Energy efficiency) |
| Reaction Time | 6–8 Hours (Total) | 2–4 Hours | Modern (Throughput) |
| Atom Economy | Moderate (Loss of H2O + Oxidant waste) | High (O2 is oxidant, H2O is byproduct) | Modern (Green Chemistry) |
| Yield (Isolated) | 65–75% | 82–92% | Modern |
| Scalability | Excellent (Kg scale easy) | Moderate (Photon penetration limits) | Traditional |
| Functional Group Tolerance | Low (Acid/Heat sensitive) | High (Tolerates halides, nitriles) | Modern |
Workflow Visualization
The following diagram illustrates the operational differences between the two workflows.
Figure 1: Operational workflow comparison showing the streamlined "One-Pot" nature of the modern photoredox route versus the two-step traditional sequence.
Part 4: Mechanistic Logic & Causality
To understand why the modern method offers superior yields for complex substrates, we must look at the reaction pathway. The traditional method relies on thermodynamic control (heat), while the photoredox method utilizes kinetic control via radical intermediates.
Mechanistic Pathway Diagram
Figure 2: Mechanistic cycle of the visible-light induced oxidative annulation. Note the role of Singlet Oxygen (
Expert Insight: When to Choose Which?
-
Choose Traditional (Biginelli) if:
-
You are producing simple, robust pyrimidine cores on a kilogram scale.
-
Cost of goods (COGs) is the primary driver (Urea/HCl are cheaper than Eosin Y/LEDs).
-
-
Choose Modern (Photoredox) if:
-
You are in late-stage drug discovery (Lead Optimization).
-
Your molecule contains heat-sensitive stereocenters or protecting groups.
-
You require high atom economy to meet internal sustainability goals (Green Chemistry).
-
References
-
Biginelli, P. (1893). "Ueber Aldehyduramide des Acetessigäthers". Berichte der deutschen chemischen Gesellschaft. (Classic Reference).
-
Deng, G., et al. (2023).[1][2][3] "Metal-Free Synthesis of Pyrimidines from Amidines with α,β-Unsaturated Ketones via Tandem [3+3] Annulation and Visible-Light-Enabled Photo-Oxidation". Organic & Biomolecular Chemistry.
-
Kappe, C. O. (2000). "Recent Advances in the Biginelli Dihydropyrimidine Synthesis". Accounts of Chemical Research.
-
Zhang, Y., et al. (2021).[3] "Green Synthesis of Pyrimidine Derivatives via Chalcones and Their Biological Evaluation". International Journal of Research in Engineering and Science.
-
Qian, P., et al. (2022). "Electrochemically initiated intermolecular C–N formation/cyclization of ketones". Green Chemistry.
Sources
Safety Operating Guide
Personal protective equipment for handling Methyl 2-(methylthio)pyrimidine-4-carboxylate
CAS: 64224-67-5 | Formula: C₇H₈N₂O₂S | Mol.[1][2] Weight: 184.22 g/mol Hazard Class: Irritant (Skin/Eye/Resp), Acute Tox. (Oral), Stench Risk
Executive Safety Assessment
From the Desk of the Senior Application Scientist:
Handling Methyl 2-(methylthio)pyrimidine-4-carboxylate requires a dual-focus safety strategy. While the acute toxicity profile (H302, H315, H319) dictates standard barrier protection, the methylthio (-SMe) moiety introduces a critical logistical hazard: olfactory fatigue and facility contamination.
Thiopyrimidines possess low odor thresholds. Inadequate containment does not just pose a respiratory irritant risk; it risks triggering building-wide evacuations due to "gas leak" false alarms. This guide prioritizes odor containment engineering alongside personal protective equipment (PPE).[3]
Personal Protective Equipment (PPE) Matrix
Do not rely on a "one-size-fits-all" approach. PPE must scale with the physical state of the reagent.
| Protection Zone | Solid State (Weighing/Transfer) | Solution Phase (Reaction/Work-up) | Critical Technical Note |
| Hand Protection | Nitrile (Double Gloved) Inner: 4 mil (0.10 mm)Outer: 5-8 mil (0.12-0.20 mm) | Laminate / Barrier (e.g., Silver Shield® or Ansell Barrier®)Required if using halogenated solvents (DCM/CHCl₃). | Thioethers can permeate thin nitrile rapidly in organic solvents. Change outer gloves immediately upon splash. |
| Respiratory | N95 / P100 Disposable particulate respirator. | Half-Mask with OV/AG Cartridge (Organic Vapor / Acid Gas)Required if working outside a hood (discouraged). | The sulfur odor is distinct. If you smell it inside your mask, the seal is breached. |
| Eye/Face | Safety Glasses Side shields required. | Chemical Splash Goggles + Face Shield Required during quenching or high-volume transfer. | Hydrolysis of the ester can release acidic byproducts; protect against pH changes. |
| Body | Lab Coat (Cotton/Poly) Buttoned to neck. | Chemical Resistant Apron (Tychem® or PVC) | Sulfur odors "stick" to synthetic fabrics. dedicate a specific lab coat to this work. |
Engineering Controls & Odor Management
The "Zero-Odor" Standard: The goal is to prevent any detectable release of the thioether odor.
-
Fume Hood Management:
-
Sash height must be kept at the lowest working position.
-
Vapor Trap: All vacuum pumps (rotary evaporators/manifolds) must be vented into the hood or equipped with a bleach scrubber outlet. Never vent a thio-compound vacuum pump directly into the lab atmosphere.
-
-
Glassware Decontamination (The "Bleach Bath"):
-
Mechanism: Sodium hypochlorite (bleach) oxidizes the sulfide (-SMe) to a sulfoxide (-S(O)Me) or sulfone (-SO₂Me), which are non-volatile and odorless.
-
Protocol: Prepare a bath of 10% bleach (sodium hypochlorite) in the hood before starting work. All spatulas, weigh boats, and flasks must be submerged immediately after use.
-
Operational Workflows (Visualized)
Diagram 1: PPE Selection & Handling Logic
This decision tree ensures you select the correct barrier based on the solvent system, which is the primary driver of permeation risk.
Caption: Decision logic for selecting glove materials based on carrier solvent permeation risks.
Diagram 2: Decontamination & Waste Disposal
Proper disposal prevents downstream odor issues in waste storage areas.
Caption: The "Bleach Kill" protocol ensures oxidation of the sulfide moiety before material leaves the fume hood.
Emergency Response Protocol
Spill Management (Solid):
-
Isolate: Evacuate the immediate area to prevent foot-traffic spread.
-
PPE Up: Don goggles, double nitrile gloves, and N95.
-
Cover: Gently cover the powder with a bleach-soaked paper towel to prevent dust lofting and initiate oxidation.
-
Clean: Scoop up the damp material. Wipe surface with 10% bleach, then water.
Spill Management (Liquid):
-
Absorb: Use vermiculite or spill pads.
-
Neutralize: Treat the absorbent material with dilute bleach in a fume hood if possible.
-
Disposal: Seal in a heavy-duty bag (Ziploc type), then place inside a secondary container (screw-top jar) before placing in the waste stream.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2776366, this compound. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]
-
Princeton University Environmental Health & Safety. Safe Handling of Malodorous Compounds. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
